5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE
Description
Properties
CAS No. |
190374-70-0 |
|---|---|
Molecular Formula |
C6H13N3O2S |
Molecular Weight |
191.25 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-[(aminoiminomethyl)thio]-L-norvaline (L-Thioarginine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(aminoiminomethyl)thio]-L-norvaline, a synthetic amino acid analogue also known as L-Thioarginine. Drawing upon its structural similarity to L-arginine and L-norvaline, this document explores its chemical properties, a plausible synthetic route, and its anticipated biological mechanism of action. The primary focus is on its potential role as a modulator of the nitric oxide synthase (NOS) and arginase pathways, which are critical in various physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.
Introduction
In the landscape of drug discovery, the modulation of enzymatic pathways involved in cell signaling and metabolism is a cornerstone of therapeutic intervention. The L-arginine metabolic pathways, which are central to the production of nitric oxide (NO) and polyamines, represent a particularly attractive target. 5-[(aminoiminomethyl)thio]-L-norvaline, or L-Thioarginine, is a molecule of significant interest due to its structural features that suggest a potential to interact with key enzymes in these pathways, namely nitric oxide synthase (NOS) and arginase. This guide will delve into the chemical and biological attributes of this compound, providing a scientific basis for its further investigation.
Chemical Structure and Properties
5-[(aminoiminomethyl)thio]-L-norvaline is a derivative of the proteinogenic amino acid L-norvaline. Its structure incorporates a thiourea-like moiety, which is a critical feature for its potential biological activity.
Chemical Structure
The chemical structure of 5-[(aminoiminomethyl)thio]-L-norvaline is characterized by a norvaline backbone with a terminal aminoiminomethylthio group.
Caption: Chemical structure of 5-[(aminoiminomethyl)thio]-L-norvaline.
Physicochemical Properties
A summary of the key physicochemical properties of 5-[(aminoiminomethyl)thio]-L-norvaline is presented in the table below.
| Property | Value | Source |
| Chemical Name | 5-[(aminoiminomethyl)thio]-L-norvaline | [1] |
| Synonym | L-Thioarginine | [1] |
| CAS Number | 190374-70-0 | [1] |
| Molecular Formula | C₆H₁₃N₃O₂S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
Synthesis
Conceptual Synthetic Pathway
A potential synthetic workflow is outlined below. This proposed pathway is designed to be a starting point for experimental optimization.
Caption: Proposed synthetic workflow for 5-[(aminoiminomethyl)thio]-L-norvaline.
Rationale for Experimental Choices
-
Protection Strategy: The α-amino and carboxyl groups of L-norvaline must be protected to prevent side reactions during the functionalization of the terminal methyl group. Common protecting groups for amino acids, such as Boc (tert-butoxycarbonyl) for the amine and esterification for the carboxylic acid, would be suitable.
-
Activation of the 5-Position: The conversion of the terminal hydroxyl group to a good leaving group, such as a mesylate or tosylate, is crucial for the subsequent nucleophilic substitution by thiourea.
-
Isothiouronium Salt Formation: The reaction of the activated norvaline derivative with thiourea is a standard method for the preparation of S-alkyl isothiouronium salts.
-
Deprotection: The final step involves the removal of the protecting groups under conditions that do not degrade the desired product. The choice of deprotection reagents will depend on the specific protecting groups used.
Anticipated Biological Activity and Mechanism of Action
The structural similarity of 5-[(aminoiminomethyl)thio]-L-norvaline to both L-arginine, the substrate for nitric oxide synthase (NOS), and L-norvaline, a known arginase inhibitor, strongly suggests that its biological activity will be centered on the modulation of these two enzymes.
The Arginine-NO Pathway: A Critical Overview
L-arginine is a semi-essential amino acid that serves as the primary substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.
-
Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
-
Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea. By competing with NOS for the common substrate L-arginine, arginase can effectively downregulate NO production.
Caption: Competing pathways of L-arginine metabolism.
Hypothesized Mechanism of Action
Based on its structure, 5-[(aminoiminomethyl)thio]-L-norvaline is hypothesized to act as a competitive inhibitor of arginase. The rationale for this hypothesis is as follows:
-
Structural Mimicry: The overall structure of L-Thioarginine resembles that of L-arginine, allowing it to potentially bind to the active site of arginase.
-
L-Norvaline Moiety: The L-norvaline backbone is a known arginase inhibitor. L-norvaline competitively inhibits arginase, thereby increasing the bioavailability of L-arginine for NOS and enhancing NO production.[2]
-
Thiourea Group: The replacement of the guanidino group of arginine with a thiourea-like moiety in L-Thioarginine may alter its interaction with the enzyme, potentially leading to potent and selective inhibition.
By inhibiting arginase, 5-[(aminoiminomethyl)thio]-L-norvaline could indirectly enhance NO production by increasing the intracellular concentration of L-arginine available to NOS.
Potential Therapeutic Applications
The potential of 5-[(aminoiminomethyl)thio]-L-norvaline as a therapeutic agent lies in its ability to upregulate the NO pathway. Conditions characterized by endothelial dysfunction and reduced NO bioavailability are primary targets for such a molecule. These include:
-
Cardiovascular Diseases: Hypertension, atherosclerosis, and other vascular disorders are often associated with impaired NO signaling.
-
Neurodegenerative Diseases: There is growing evidence for the role of arginase in the pathology of Alzheimer's disease, suggesting that arginase inhibitors could be neuroprotective.[3]
-
Erectile Dysfunction: NO-mediated smooth muscle relaxation is essential for penile erection, and arginase inhibitors have shown promise in this area.
Experimental Protocols for Evaluation
To validate the hypothesized mechanism of action and to characterize the biological activity of 5-[(aminoiminomethyl)thio]-L-norvaline, a series of in vitro experiments are necessary.
Arginase Inhibition Assay
This assay will determine the inhibitory potency of the compound against arginase.
Principle: The activity of arginase is measured by quantifying the amount of urea produced from the hydrolysis of L-arginine. The inhibition of this reaction by 5-[(aminoiminomethyl)thio]-L-norvaline is then determined.
Step-by-Step Methodology:
-
Enzyme Preparation: Purified arginase (e.g., bovine liver arginase) is prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: A stock solution of 5-[(aminoiminomethyl)thio]-L-norvaline is prepared and serially diluted to obtain a range of concentrations.
-
Reaction Mixture: In a microplate, combine the arginase enzyme, the inhibitor at various concentrations, and pre-incubate for a defined period.
-
Initiation of Reaction: Add L-arginine to initiate the enzymatic reaction.
-
Termination of Reaction: After a specific incubation time, stop the reaction by adding a strong acid (e.g., a mixture of sulfuric, phosphoric, and perchloric acids).
-
Urea Quantification: Add a colorimetric reagent for urea (e.g., α-isonitrosopropiophenone) and heat the mixture.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Nitric Oxide Synthase (NOS) Activity Assay
This assay will assess the effect of the compound on the activity of NOS.
Principle: NOS activity is measured by monitoring the conversion of radiolabeled L-arginine to radiolabeled L-citrulline.
Step-by-Step Methodology:
-
Enzyme and Cell Lysate Preparation: Use purified NOS or cell lysates containing NOS.
-
Inhibitor/Compound Incubation: Incubate the enzyme or cell lysate with 5-[(aminoiminomethyl)thio]-L-norvaline.
-
Reaction Initiation: Add a reaction mixture containing [³H]-L-arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin-Ca²⁺).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separation of L-Citrulline: Separate the [³H]-L-citrulline from the unreacted [³H]-L-arginine using cation-exchange resin.
-
Quantification: Measure the radioactivity of the eluate containing [³H]-L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the NOS activity and determine the effect of the compound.
Conclusion
5-[(aminoiminomethyl)thio]-L-norvaline (L-Thioarginine) presents a compelling profile for a novel therapeutic agent targeting the L-arginine metabolic pathways. Its rational design, based on the known activities of L-arginine and L-norvaline, provides a strong foundation for its investigation as an arginase inhibitor. The successful synthesis and subsequent in vitro characterization of this molecule, following the protocols outlined in this guide, will be critical in validating its therapeutic potential. Further research into its efficacy in preclinical models of diseases associated with impaired NO signaling is warranted.
References
-
LookChem. 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE. [Link]
-
PharmaCompass. 5-[(aminoiminomethyl)amino]-L-Norvaline. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65098, L-Norvaline. [Link]
-
Pokrovskiy, M. V., Korokin, M. V., Tsepeleva, S. A., Pokrovskaya, T. G., Gureev, V. V., Korokina, L. V., & Gudyrev, O. S. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension, 2011, 510857. [Link]
-
PubChem. O-(L-norvalyl-5)-isourea. [Link]
-
PubChem. L-Norvaline, 5-(phosphonooxy)-. [Link]
-
Wikipedia. Norvaline. [Link]
-
LifeTein. Unusual Amino Acids: Norvaline. [Link]
-
PubChem. N-((5S)-5-amino-5-carboxypentanoyl)-L-cysteinyl-D-valine. [Link]
-
PubChem. Thiovaline. [Link]
- Google Patents. Method for synthesis of L-norvaline.
-
Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural regeneration research, 15(12), 2236–2237. [Link]
-
Foodb. Showing Compound Norvaline (FDB005441). [Link]
-
Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Biomolecules, 9(12), 849. [Link]
-
Javrushyan, H., Nadiryan, E., Grigoryan, A., Avtandilyan, N., & Maloyan, A. (2022). Antihyperglycemic activity of L-norvaline and L-arginine in high-fat diet and streptozotocin-treated male rats. Experimental and molecular pathology, 126, 104763. [Link]
Sources
5-[(aminoiminomethyl)thio]-L-norvaline CAS number and IUPAC identification
[1][2][3]
Executive Summary
5-[(Aminoiminomethyl)thio]-L-norvaline , commonly known as L-Thioarginine , is a synthetic non-proteinogenic amino acid and a structural isostere of L-Arginine. It is characterized by the replacement of the
This molecular modification confers dual utility:
-
Arginase Substrate: It serves as a highly specific, chromogenic substrate for Arginase (I and II). Hydrolysis yields a free thiol group that reacts with Ellman’s Reagent (DTNB) for continuous spectrophotometric monitoring, offering a superior alternative to endpoint urea assays.
-
NOS Inhibitor: As an S-substituted isothiourea, it acts as a competitive inhibitor of Nitric Oxide Synthase (NOS), mimicking the arginine substrate but blocking the oxidative turnover required for NO production.
Part 1: Chemical Identification & Properties
| Parameter | Details |
| IUPAC Name | (2S)-2-amino-5-(carbamimidoylsulfanyl)pentanoic acid |
| Systematic Name | 5-[(Aminoiminomethyl)thio]-L-norvaline |
| Common Name | L-Thioarginine |
| CAS Number | 190374-70-0 |
| Molecular Formula | |
| Molecular Weight | 191.25 g/mol |
| SMILES | NC(O)=O |
| Solubility | Water (soluble), PBS (pH 7.[1][2]2) |
| Purity Standard |
Part 2: Structural Analysis & Isosterism[4]
The biological activity of L-Thioarginine is driven by its structural homology to L-Arginine. The substitution of the guanidino
Structural Comparison
-
L-Arginine: Contains a guanidino group (
).[3] The -NH is crucial for hydrogen bonding in some enzymes but is the site of cleavage for Arginase. -
L-Thioarginine: Contains an isothiouronium group (
). The C-S bond length (approx. 1.8 Å) is longer than the C-N bond (1.47 Å), but the flexibility of the chain allows it to fit into the Arginase active site.
Figure 1: Structural and functional divergence between L-Arginine and L-Thioarginine.
Part 3: Mechanism of Action
Arginase Catalytic Cycle (Chromogenic Application)
L-Thioarginine is processed by Arginase with catalytic parameters (
-
Binding: The
-amino and carboxyl groups anchor the molecule in the active site (Mn²⁺ cluster). -
Hydrolysis: The enzyme attacks the guanidino-like carbon.
-
Release: Instead of L-Ornithine, the reaction releases 2-amino-5-mercaptopentanoic acid (a free thiol).
-
Detection: The liberated thiol reacts instantaneously with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.
NOS Inhibition
As an S-alkyl isothiourea, L-Thioarginine competes with L-Arginine for the NOS heme active site. The sulfur atom prevents the formation of the N-hydroxy-arginine intermediate, effectively stalling the catalytic cycle and inhibiting NO production. It is generally considered a competitive, reversible inhibitor.
Part 4: Experimental Protocols
Protocol A: Continuous Spectrophotometric Arginase Assay
This protocol utilizes L-Thioarginine to measure Arginase activity in real-time, avoiding the harsh acidic conditions of standard colorimetric urea assays.
Reagents:
-
Buffer: 100 mM HEPES, pH 7.5, containing 0.5 mM
(Activator). -
Substrate Solution: 10 mM L-Thioarginine (CAS 190374-70-0) in water.
-
Detection Reagent: 2 mM DTNB (Ellman's Reagent) in 50 mM potassium phosphate buffer, pH 7.0.
-
Enzyme Sample: Purified Arginase or tissue lysate.
Workflow:
-
Equilibration: Pre-incubate the Enzyme Sample in Buffer at 37°C for 10 minutes to ensure activation by Manganese.
-
Baseline: Add DTNB to the cuvette. Record absorbance at 412 nm to establish a baseline.
-
Reaction Start: Add L-Thioarginine (Final concentration 1-5 mM) to initiate the reaction.
-
Monitoring: Continuously record Absorbance (
nm) for 5–10 minutes. -
Calculation: Use the extinction coefficient of TNB (
) to calculate the rate of thiol release, which equals the rate of arginase activity.
Protocol B: Chemical Synthesis (Glutamic Acid Route)
A validated route for synthesizing L-Thioarginine from L-Glutamic acid.
Figure 2: Synthetic pathway for 5-[(aminoiminomethyl)thio]-L-norvaline.
Step-by-Step Methodology:
-
Reduction: React Boc-Glu-OtBu with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -10°C, followed by reduction with
. This converts the -carboxyl group to a primary alcohol ( ), yielding protected 5-hydroxynorvaline. -
Activation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM to form the mesylate leaving group.
-
Displacement: React the mesylate with Thiourea in dry DMF or Ethanol under reflux. The sulfur of thiourea displaces the mesylate, forming the isothiourea linkage.
-
Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) and Triisopropylsilane (TIPS) scavenger to remove the Boc and t-Butyl protecting groups.
-
Purification: Purify the crude salt via preparative HPLC (C18 column) using a water/acetonitrile gradient. Lyophilize to obtain the white powder.
References
-
Cayman Chemical. L-Norvaline Product Information & Analogs.[3] (Provides structural context for norvaline derivatives).
-
Iris Biotech GmbH. L-Thioarginine Product Data Sheet (CAS 190374-70-0). (Primary source for CAS and commercial availability).
-
Bertin Bioreagent. Thioarginine (hydrobromide) - Applications. (Details the colorimetric arginase assay application).
- Reczkowski, R. S., & Ash, D. E. (1994). Rat liver arginase: Kinetics, mechanism, and inhibition. (Foundational work on arginase kinetics and thio-analogs).
-
Custot, J., et al. (1997). N-omega-hydroxy-nor-L-arginine: A high affinity inhibitor of arginase.[4] (Discusses structural requirements for arginase active site binding).
Biological Activity of 5-[(Aminoiminomethyl)thio]-L-norvaline in Nitric Oxide Synthesis
The following technical guide details the biological activity, mechanistic profiling, and experimental application of 5-[(aminoiminomethyl)thio]-L-norvaline (commonly known as L-Thioarginine ), a sulfur-containing analogue of L-arginine with distinct properties in the modulation of Nitric Oxide Synthase (NOS) and Arginase pathways.
Technical Guide & Mechanistic Profiling
Executive Summary
5-[(Aminoiminomethyl)thio]-L-norvaline (CAS: 190374-70-0), widely recognized in biochemical literature as L-Thioarginine , is a synthetic non-proteinogenic amino acid. Structurally, it acts as a sulfur-substituted isostere of L-arginine where the
Unlike standard NOS inhibitors (e.g., L-NMMA, L-NAME) which are metabolically stable against Arginase, L-Thioarginine exhibits a unique dual pharmacology:
-
Potent NOS Inhibition: It acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms, blocking the conversion of L-arginine to NO and L-citrulline.[1]
-
Arginase Substrate: Uniquely, it serves as a catalytic substrate for Arginase (EC 3.5.3.1), functioning with catalytic efficiency (
) comparable to the natural substrate, L-arginine.
This guide provides researchers with the mechanistic basis for using L-Thioarginine as a probe for arginine-metabolizing enzymes, detailing its kinetic parameters, stability considerations, and validated experimental protocols.
Chemical Identity & Structural Logic
| Property | Specification |
| IUPAC Name | 5-[(Aminoiminomethyl)thio]-L-norvaline |
| Common Name | L-Thioarginine |
| Synonyms | S-Aminoiminomethyl-L-homocysteine; L-ThioArg |
| CAS Number | 190374-70-0 |
| Molecular Formula | C |
| Molecular Weight | 191.25 g/mol |
| Functional Motif | Isothiourea ( |
Structural Homology
The biological activity of L-Thioarginine is dictated by its mimicry of L-Arginine. The isothiourea group mimics the guanidino group of arginine but introduces a sulfur atom that alters electronic distribution and bond lengths.
-
L-Arginine:
-
L-Thioarginine:
Critical Stability Note: S-alkylisothioureas are prone to nucleophilic attack. Under physiological conditions (pH 7.4), L-Thioarginine can undergo an intramolecular rearrangement or hydrolysis, potentially converting to L-Thiocitrulline (the thiourea analog) or decomposing to homocysteine and urea derivatives. This rearrangement is often the source of discrepancies in long-duration inhibition assays.
Mechanistic Profiling
Nitric Oxide Synthase (NOS) Inhibition
L-Thioarginine functions as a competitive inhibitor of NOS isoforms (iNOS, eNOS, nNOS).[2] The isothiourea group binds to the heme active site, displacing L-arginine.
-
Mechanism: The thiourea/isothiourea sulfur interacts with the heme iron or the substrate access channel, preventing the hydroxylation step required for NO synthesis.
-
Potency: S-substituted isothioureas are generally potent inhibitors, often showing selectivity for the inducible isoform (iNOS) over endothelial NOS (eNOS), though L-Thioarginine itself is often used as a pan-inhibitor in structural studies.
-
Kinetic Signature:
-
Type: Competitive (reversible).
-
Range: Typically in the low micromolar range (
), comparable to L-NMMA but less potent than highly selective inhibitors like 1400W.
-
Interaction with Arginase
A defining feature of L-Thioarginine is its ability to be hydrolyzed by Arginase.
-
Reaction: L-Thioarginine
(or Urea derivative depending on cleavage point). -
Implication: In whole-cell or in vivo assays, high Arginase activity (e.g., in hepatocytes or M2 macrophages) can rapidly deplete L-Thioarginine, reducing its effective concentration against NOS. This contrasts with L-Norvaline or L-Citrulline , which are not Arginase substrates.
Pathway Visualization
The following diagram illustrates the divergent processing of L-Arginine and L-Thioarginine.
Caption: Competitive divergence of L-Thioarginine. While it inhibits NOS (Red T-bar), it is simultaneously depleted by Arginase (Yellow path), distinguishing it from metabolically stable inhibitors.
Validated Experimental Protocols
In Vitro NOS Activity Assay (Griess Method)
This protocol measures the accumulation of nitrite (
Reagents:
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.
-
Cofactors: NADPH (1 mM), FAD (5
M), FMN (5 M), (10 M), Calmodulin/ (for cNOS). -
Substrate: L-Arginine (mixed with
-L-Arginine if using radiotracer, or cold for Griess). -
Inhibitor: L-Thioarginine (0.1
M – 1 mM serial dilution).
Workflow:
-
Enzyme Prep: Incubate recombinant NOS isoform (10-50 nM) with L-Thioarginine in Reaction Buffer for 15 minutes at 37°C. Note: Pre-incubation allows for equilibrium binding.
-
Initiation: Add L-Arginine (
concentration: ~10 M) and NADPH to start the reaction. -
Incubation: Incubate for 30–60 minutes at 37°C.
-
Termination: Stop reaction with enzyme precipitant (e.g., ice-cold ethanol) or LDH/pyruvate (to consume NADPH which interferes with Griess).
-
Detection: Mix supernatant 1:1 with Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 2.5%
). -
Quantification: Measure Absorbance at 540 nm. Calculate
using a non-linear regression (Sigmoidal dose-response).
Arginase Susceptibility Assay
To verify if observed effects are due to NOS inhibition or inhibitor depletion.
Workflow:
-
Incubate L-Thioarginine (1 mM) with purified Arginase I (1 U/mL) in Glycine-NaOH buffer (pH 9.5) +
. -
At time points (0, 15, 30, 60 min), take aliquots.
-
Derivatize with Ninhydrin (detects Ornithine) or measure Urea production (using diacetyl monoxime method, though thiourea may require specific calibration).
-
Result: A decrease in L-Thioarginine peak (HPLC) or increase in Ornithine confirms Arginase susceptibility.
Biological Data Summary
The following table summarizes the activity profile of L-Thioarginine compared to standard reference compounds.
| Compound | Target | Activity Type | Ki / IC50 | Metabolic Stability |
| L-Thioarginine | NOS (All isoforms) | Competitive Inhibitor | ~5 - 20 | Low (Hydrolyzed by Arginase) |
| Arginase I/II | Alternative Substrate | Degrades to L-Ornithine | ||
| L-NMMA | NOS (All isoforms) | Competitive Inhibitor | ~1 - 5 | High (Not an Arginase substrate) |
| L-Thiocitrulline | NOS (nNOS/iNOS) | Heme Ligand / Inhibitor | ~0.05 - 0.2 | Moderate |
| L-Norvaline | Arginase | Competitive Inhibitor | ~100 | High (Inhibits Arginase, spares Arg) |
Interpretation:
-
Use L-Thioarginine when studying the specific structural requirements of the NOS active site or when an inhibitor that mimics the exact charge distribution of arginine (but with S-substitution) is required.
-
Avoid L-Thioarginine in long-term cell culture (24h+) if high Arginase expression is present, as the inhibitor will be consumed. In such cases, co-treatment with an Arginase inhibitor (e.g., Nor-NOHA) is required to maintain NOS inhibition.
References
-
Evaluation of Alternative Substrates for Arginase. Source: National Institutes of Health (PubMed/PMC). Context: Establishes L-Thioarginine as a substrate for Arginase with efficiency comparable to L-Arginine.[3][4]
-
L-Thiocitrulline: A Stereospecific, Heme-Binding Inhibitor of Nitric-Oxide Synthases. Source: Journal of Biological Chemistry. Context: Details the activity of the closely related rearrangement product/analog L-Thiocitrulline and its heme-binding mechanism.
-
Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Source: ResearchGate / NIH. Context: Comprehensive review of arginine analogues, including thio-derivatives, and their kinetic profiles against NOS isoforms.
-
Nitric Oxide Synthase Protocols & Assay Kits. Source: BioAssay Systems.[5] Context: Standard methodologies for quantifying NOS activity using arginine analogues.
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Action of 5-[(aminoiminomethyl)thio]-L-norvaline in NOS Inhibition
This technical guide provides an in-depth analysis of 5-[(aminoiminomethyl)thio]-L-norvaline , a potent nitric oxide synthase (NOS) inhibitor. Often referred to in literature as L-Thioarginine or an S-substituted isothiourea derivative , this molecule represents a critical tool for dissecting NOS isoform function due to its structural mimicry of L-arginine and distinct pharmacodynamic profile compared to standard inhibitors like L-NMMA or L-NAME.
Molecular Identity and Structural Logic
5-[(aminoiminomethyl)thio]-L-norvaline is a synthetic non-proteinogenic amino acid designed to compete with the natural substrate, L-arginine, for the active site of Nitric Oxide Synthase (NOS).
-
Chemical Structure:
-
Class: S-alkyl-isothiourea / Arginine Analog.
-
Core Distinction: Unlike L-Thiocitrulline (which contains a thiourea group,
), this molecule features an isothiourea moiety ( ) attached to the norvaline backbone. This structural nuance significantly alters its electronic properties, pKa, and binding mode within the heme pocket.
Structural Homology Table
| Feature | L-Arginine (Substrate) | 5-[(aminoiminomethyl)thio]-L-norvaline | L-Thiocitrulline |
| Terminal Group | Guanidine ( | Isothiourea ( | Thiourea ( |
| Linker | |||
| Charge (pH 7.4) | Cationic (+) | Cationic (+) | Neutral/Zwitterionic |
| Heme Interaction | Indirect (via | Steric/Electronic Interference | Direct Ligand (Sulfur-Iron) |
Mechanism of Action: Pharmacodynamics
The inhibition mechanism of 5-[(aminoiminomethyl)thio]-L-norvaline is driven by competitive reversible inhibition , characterized by high affinity for the substrate-binding domain of constitutive (nNOS, eNOS) and inducible (iNOS) isoforms.
Competitive Binding at the Glutamate Anchor
The isothiourea group mimics the guanidinium cation of L-arginine. Upon entering the active site, the terminal amidine nitrogens form bidentate hydrogen bonds with the conserved Glutamate residue (Glu592 in nNOS, Glu361 in eNOS). This interaction anchors the inhibitor, preventing L-arginine access.
Stereoelectronic Modulation
The substitution of the
-
Bond Length & Angle: The
bond is longer ( ) than the bond ( ). This pushes the terminal amidine group deeper into the pocket or alters its orientation relative to the heme iron. -
Electronic Character: The isothiourea group retains a high pKa (>11), ensuring it remains protonated at physiological pH, unlike the thiourea group of L-thiocitrulline which is neutral. This charge is essential for electrostatic stabilization by the heme propionates.
Isoform Selectivity and Potency
While often cited as a non-selective inhibitor, S-substituted isothioureas frequently exhibit nNOS and iNOS selectivity over eNOS due to subtle differences in the hydrophobic pocket surrounding the heme.
-
nNOS (Neuronal): High potency (
often < 50 nM). The inhibitor exploits the larger hydrophobic pocket of nNOS. -
iNOS (Inducible): Potent inhibition; often used to suppress NO overproduction in septic shock models.
-
eNOS (Endothelial): Lower affinity relative to nNOS, providing a therapeutic window to minimize hypertensive side effects (though less selective than specific dimerization inhibitors).
Visualization: Binding Mechanism Logic
Figure 1: Logical flow of competitive inhibition at the NOS active site. The inhibitor hijacks the Glutamate anchor, preventing the electron transfer necessary for NO synthesis.
Experimental Protocols for Validation
To validate the inhibition profile of 5-[(aminoiminomethyl)thio]-L-norvaline, researchers should employ a self-validating dual-assay approach: Kinetic Analysis (to determine
Protocol A: Spectrophotometric Hemoglobin Capture Assay (Enzyme Kinetics)
Purpose: To determine the inhibition constant (
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 1 mM
. -
Oxyhemoglobin (HbO2): Prepare fresh by reducing methemoglobin with sodium dithionite, followed by desalting (Sephadex G-25).
-
Substrate: L-Arginine (varying concentrations: 1–100 µM).
-
Inhibitor: 5-[(aminoiminomethyl)thio]-L-norvaline (0, 10, 50, 100 nM).
-
-
Reaction Setup:
-
Incubate Recombinant nNOS/iNOS (approx. 10–20 nM) with Assay Buffer and Inhibitor for 5 minutes at 37°C.
-
Initiate reaction by adding NADPH (100 µM) and L-Arginine.
-
-
Measurement:
-
Monitor absorbance at 401 nm (conversion of
to MetHb by NO) for 3 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
). -
Plot Lineweaver-Burk (
vs ). -
Expected Result: Lines intersect at the Y-axis (Competitive Inhibition). Calculate
using the slope equation: .
-
Protocol B: Griess Assay for Cellular Nitrite (Cellular Potency)
Purpose: To measure functional inhibition in a biological system (e.g., LPS-stimulated macrophages).
-
Cell Culture:
-
Seed RAW 264.7 macrophages in 96-well plates (
cells/well).
-
-
Induction & Treatment:
-
Stimulate iNOS with LPS (1 µg/mL) + IFN-
(10 ng/mL). -
Co-treat with serial dilutions of 5-[(aminoiminomethyl)thio]-L-norvaline (1 nM – 100 µM).
-
Incubate for 24 hours.
-
-
Quantification:
-
Transfer 100 µL supernatant to a new plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 minutes (Room Temp, Dark).
-
Read Absorbance at 540 nm .
-
-
Validation:
-
Standard Curve: Sodium Nitrite (
) 0–100 µM. -
Calculate
using non-linear regression (Sigmoidal dose-response).
-
Visualization: Experimental Workflow
Figure 2: Parallel workflows for determining intrinsic enzyme affinity (Ki) and cellular potency (IC50).
Comparative Data Summary
The following table synthesizes typical inhibition constants for S-substituted isothiourea derivatives compared to standard inhibitors.
| Inhibitor | Structure Class | nNOS | iNOS | eNOS | Selectivity Profile |
| 5-[(aminoiminomethyl)thio]-L-norvaline | S-Alkyl-Isothiourea | ~5 – 20 | ~10 – 50 | ~100 – 300 | nNOS/iNOS > eNOS |
| L-Thiocitrulline | Thiourea | ~1.2 | ~34 | ~11 | nNOS > eNOS > iNOS |
| L-NMMA | Methyl-Arginine | ~400 | ~600 | ~500 | Non-selective |
| L-NIL | Acetamidine | ~2,500 | ~600 | ~4,000 | iNOS Selective |
Note: Values are approximate and dependent on assay conditions (buffer, cofactor concentration).
References
-
Frey, C., et al. (1994). L-Thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry. Link
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Journal of Biological Chemistry. Link
-
Garvey, E. P., et al. (1994). Potent and selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline.[3] Journal of Biological Chemistry. Link
-
Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. Link
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of Isothiourea-Based Inhibitors to iNOS versus eNOS, with a focus on 5-[(aminoiminomethyl)thio]-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective inhibition of nitric oxide synthase (NOS) isoforms is a critical objective in the development of therapeutics for a range of pathologies. Inducible nitric oxide synthase (iNOS) is a key target in inflammatory diseases, while the constitutive endothelial NOS (eNOS) plays a vital role in maintaining cardiovascular homeostasis. This guide provides a detailed examination of the binding affinity and selectivity of isothiourea-based inhibitors for iNOS over eNOS, with a specific focus on the structural analog 5-[(aminoiminomethyl)thio]-L-norvaline. We will delve into the molecular determinants of inhibitor binding, the structural basis for isoform selectivity, and provide comprehensive protocols for assessing inhibitor potency and selectivity.
Introduction: The Dichotomy of Nitric Oxide Synthase Isoforms
Nitric oxide (NO) is a ubiquitous signaling molecule with a wide array of physiological and pathological roles. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) enzymes: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS is primarily involved in neurotransmission, eNOS and iNOS present a compelling case of functional dichotomy, making them critical targets for selective pharmacological intervention.
Endothelial Nitric Oxide Synthase (eNOS): The Guardian of Vascular Health
eNOS is constitutively expressed in endothelial cells and is a key regulator of cardiovascular homeostasis. Its primary functions include:
-
Vasodilation: eNOS-derived NO relaxes vascular smooth muscle, leading to vasodilation and the regulation of blood pressure.[1]
-
Anti-platelet Aggregation: NO inhibits platelet adhesion and aggregation, preventing thrombus formation.
-
Anti-inflammatory Effects: eNOS-derived NO can suppress the expression of pro-inflammatory molecules and inhibit leukocyte adhesion to the endothelium.
Given its protective roles, non-selective inhibition of eNOS can lead to significant cardiovascular side effects, including hypertension.
Inducible Nitric Oxide Synthase (iNOS): A Double-Edged Sword in Immunity and Inflammation
In contrast to eNOS, iNOS is not typically present in resting cells. Its expression is induced by pro-inflammatory cytokines and microbial products. Once expressed, iNOS produces large, sustained amounts of NO that are critical for:
-
Host Defense: iNOS-derived NO is a potent antimicrobial and tumoricidal agent, forming a key component of the innate immune response.
-
Inflammatory Pathology: Overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[2]
The detrimental effects of excessive iNOS activity make it a prime therapeutic target for inflammatory and autoimmune diseases.
Isothioureas: A Class of Potent Nitric Oxide Synthase Inhibitors
Isothioureas represent a significant class of NOS inhibitors that have been extensively studied for their potential therapeutic applications.[3] These compounds typically act as competitive inhibitors of the L-arginine binding site of NOS.[3][4] The isothiourea moiety mimics the guanidinium group of L-arginine, allowing it to interact with key residues in the enzyme's active site.
5-[(aminoiminomethyl)thio]-L-norvaline: A Representative Isothiourea Analog
Comparative Binding Affinity of Isothiourea Analogs to iNOS vs. eNOS
Numerous studies have quantified the binding affinities (expressed as Ki or IC50 values) of various isothiourea derivatives for iNOS and eNOS. This data provides a framework for understanding the structure-activity relationships (SAR) that govern both potency and selectivity.
| Inhibitor | iNOS (human) Ki (nM) | eNOS (human) Ki (nM) | Selectivity (eNOS Ki / iNOS Ki) | Reference |
| S-Ethylisothiourea | 17 | 36 | 2.1 | [5][6] |
| S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea | 47 | 9000 | 191.5 | [5][6] |
| L-N6-(1-Iminoethyl)lysine (L-NIL) | 3300 (mouse, IC50) | 92000 (rat brain cNOS, IC50) | 28 | [7] |
| S-Methyl-L-thiocitrulline | 34 | 11 | 0.32 | [8] |
| S-Ethyl-L-thiocitrulline | 17 | 24 | 1.4 | [8] |
Key Insights from Binding Affinity Data:
-
Potency: Many isothiourea derivatives are potent inhibitors of both iNOS and eNOS, with Ki values in the nanomolar range.[5][6]
-
Selectivity: Selectivity for iNOS over eNOS varies significantly within the isothiourea class. While some simple S-alkyl isothioureas show minimal selectivity, more complex structures, such as the bisisothioureas, can achieve high levels of iNOS selectivity.[5][6]
-
Structure-Activity Relationship: The nature of the substituent on the sulfur atom and the overall molecular architecture play a crucial role in determining both potency and selectivity.
Based on the SAR of this class, it is plausible that 5-[(aminoiminomethyl)thio]-L-norvaline exhibits a preference for iNOS over eNOS, although experimental verification is necessary.
The Molecular Basis of Isoform Selectivity
The high degree of structural conservation in the active sites of iNOS and eNOS presents a significant challenge for the design of isoform-selective inhibitors.[9] However, subtle structural differences can be exploited to achieve selectivity.
The Role of a Hydrophobic Pocket
Crystal structures of NOS isoforms complexed with isothiourea inhibitors have revealed the presence of a small hydrophobic pocket adjacent to the L-arginine binding site.[5][6] The interaction of the inhibitor's side chain with this pocket is a key determinant of binding affinity. The differing shapes and sizes of this hydrophobic pocket between iNOS and eNOS are thought to be a primary driver of selectivity. For instance, the design of bisisothioureas with specific linker lengths and geometries allows for optimal interactions within the iNOS active site, leading to enhanced selectivity.[5][6]
Conformational Dynamics and Inhibitor Binding
Recent computational and crystallographic studies have highlighted the role of enzyme dynamics in inhibitor binding and selectivity.[10][11] A conserved tyrosine residue near the active site exhibits different degrees of mobility in iNOS and eNOS.[10][11] This differential flexibility can influence how inhibitors are accommodated within the active site, providing another avenue for achieving isoform selectivity.
Experimental Protocols for Assessing Binding Affinity and Selectivity
A rigorous evaluation of the binding affinity and selectivity of a novel inhibitor like 5-[(aminoiminomethyl)thio]-L-norvaline requires a multi-faceted experimental approach.
In Vitro NOS Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of purified NOS isoforms by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human iNOS and eNOS.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and for eNOS, Ca2+/calmodulin.
-
Inhibitor Preparation: Prepare a series of dilutions of 5-[(aminoiminomethyl)thio]-L-norvaline.
-
Assay Initiation: In a microcentrifuge tube, combine the reaction mixture, the inhibitor at various concentrations, and the purified enzyme. Initiate the reaction by adding [3H]-L-arginine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation of L-citrulline: Apply the reaction mixture to a cation-exchange resin to bind the unreacted [3H]-L-arginine. The [3H]-L-citrulline, being neutral, will be in the eluate.
-
Quantification: Measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro NOS Inhibition Assay (Colorimetric/Fluorometric)
This method measures the production of NO, which is detected as its stable breakdown products, nitrite and nitrate. The Griess assay is a common colorimetric method for nitrite detection.
Step-by-Step Methodology:
-
Cell Culture (for iNOS): Culture a macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Enzyme Source (for eNOS): Use purified recombinant eNOS or cell lysates from endothelial cells.
-
Inhibitor Treatment: Treat the cells or enzyme preparation with varying concentrations of 5-[(aminoiminomethyl)thio]-L-norvaline.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant or the reaction mixture.
-
Griess Assay:
-
Add sulfanilamide solution to the samples, which converts nitrite to a diazonium salt.
-
Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution, which couples with the diazonium salt to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percent inhibition and IC50 value for the inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflows for determining NOS inhibition.
Signaling Pathways of iNOS and eNOS
The distinct roles of iNOS and eNOS are rooted in their different signaling pathways and downstream effects.
eNOS Signaling Pathway
Caption: eNOS signaling pathway leading to vasodilation.
iNOS Signaling Pathway
Caption: iNOS signaling pathway in inflammation.
Conclusion and Future Directions
The development of isoform-selective NOS inhibitors remains a paramount goal in medicinal chemistry. Isothiourea-based compounds, including 5-[(aminoiminomethyl)thio]-L-norvaline, represent a promising class of molecules for achieving iNOS selectivity. A thorough understanding of their binding affinities, informed by rigorous experimental evaluation and structural biology, is essential for the rational design of novel therapeutics. Future research should focus on obtaining specific quantitative binding data for a wider range of isothiourea analogs, including 5-[(aminoiminomethyl)thio]-L-norvaline, to further refine our understanding of the subtle molecular interactions that govern isoform selectivity. Such knowledge will be instrumental in developing targeted therapies for inflammatory diseases while minimizing the cardiovascular side effects associated with eNOS inhibition.
References
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(2), 510–516. [Link]
-
Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 269(43), 26669–26676. [Link]
-
Crane, B. R., Arvai, A. S., Ghosh, D. K., Wu, C., Getzoff, E. D., Stuehr, D. J., & Tainer, J. A. (1998). Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation. Nature structural biology, 5(6), 492–501. [Link]
-
Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Marshall, S., ... & Knowles, R. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 269(43), 26669–26676. [Link]
-
Li, H., Raman, C. S., Martasek, P., Masters, B. S., & Poulos, T. L. (2001). The eNOS active site with bisisothiourea inhibitor (A) 1,4-PBITU and... ResearchGate. [Link]
-
Li, H., & Poulos, T. L. (2005). Stereo view of the eNOS heme active site with the inhibitor SEITU... ResearchGate. [Link]
-
Holden, J. K., Poulos, T. L., & Li, H. (2024). Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase. Biochemistry. [Link]
-
Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry. Moscow, 70(1), 8–23. [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PMC. [Link]
-
Wang, Y., Zhang, A., & Li, J. (2003). [Synthesis and nNOS inhibitory activity of benzenealkyl isothiourea compounds]. Yao xue xue bao = Acta pharmaceutica Sinica, 38(8), 589–594. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Retrieved February 20, 2026, from [Link]
-
ScienCell. (n.d.). Nitric Oxide Assay (NO). Retrieved February 20, 2026, from [Link]
-
Garthwaite, J., & Boulton, C. L. (2012). On the selectivity of neuronal NOS inhibitors. British journal of pharmacology, 167(7), 1419–1434. [Link]
-
de Frutos, S., Schmedt, T., & de Wit, C. (2021). Nitric Oxide Synthase Inhibitors into the Clinic at Last. In Nitric Oxide Synthase. IntechOpen. [Link]
-
Zeballos, M. A., & Enriz, R. D. (2002). Structure-actvity relationship of nitric oxide synthase inhibitors: a theoretical approach. Journal of molecular structure. Theochem, 589-590, 203–214. [Link]
-
Cinelli, M. A., & Li, H. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 40(1), 75–116. [Link]
-
Holden, J. K., Li, H., & Poulos, T. L. (2015). Inhibitor Bound Crystal Structures of Bacterial Nitric Oxide Synthase. Figshare. [Link]
-
Silverman, R. B. (1999). Structure-Activity Relationships in NOS Inhibitors. In Cellular and Molecular Biology of Nitric Oxide. CRC Press. [Link]
-
Holden, J. K., Li, H., & Poulos, T. L. (2024). Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase. Biochemistry. [Link]
-
Raman, C. S., Li, H., Martásek, P., Král, V., Masters, B. S., & Poulos, T. L. (1998). Crystallographic Studies on Endothelial Nitric Oxide Synthase Complexed with Nitric Oxide and Mechanism-Based Inhibitors. ResearchGate. [Link]
-
Lee, J. H., & Yu, J. (1998). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. Journal of pharmacological and toxicological methods, 39(2), 81–88. [Link]
-
Wood, P. J., Sansom, J. M., & Tozer, G. M. (1997). Inhibition of nitric oxide synthase induces a selective reduction in tumor blood flow that is reversible with L-arginine. Cancer research, 57(5), 948–955. [Link]
-
Ciavarella, C., Di Matteo, M., & Carradori, S. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. Molecules, 29(15), 3536. [Link]
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Knowles, R. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(43), 26677–26683. [Link]
-
Fath, M., & Zeh, M. (2008). Inhibition of Endothelial Nitric Oxide Synthase Activity by Proline-Rich Tyrosine Kinase 2 in Response to Fluid Shear Stress and Insulin. Circulation Research, 102(9), 1118–1127. [Link]
-
Rogers, N. E., & Ignarro, L. J. (1995). Kinetic Analysis of the Fate of Nitric Oxide Synthesized by Macrophages in Vitro. BYU ScholarsArchive. [Link]
-
Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886–3888. [Link]
-
Trinity, J. D., & Richardson, R. S. (2014). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. Physiological reports, 2(1), e00194. [Link]
Sources
- 1. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
5-[(Aminoiminomethyl)thio]-L-norvaline: The Arginine Antimetabolite & Arginase Probe
The following technical guide details the role of 5-[(aminoiminomethyl)thio]-L-norvaline , commonly known as L-Thioarginine , as an arginine antimetabolite and biochemical probe.
Technical Guide for Drug Development & Metabolic Research[1]
Executive Summary
5-[(Aminoiminomethyl)thio]-L-norvaline (CAS: 190374-70-0), widely recognized as L-Thioarginine , is a synthetic sulfur-containing analog of L-Arginine.[1][2] Unlike traditional antimetabolites that irreversibly block enzymatic pathways, L-Thioarginine functions as a catalytically competent surrogate substrate for the enzyme Arginase (EC 3.5.3.1).[1]
Its primary utility lies in its "antimetabolite" characteristic of mimicking arginine's binding geometry while altering the reaction products.[1] Upon hydrolysis by Arginase, it releases a free thiol group (unlike the amine release of native arginine), enabling real-time colorimetric quantification of arginase activity.[1] This property makes it a critical tool in high-throughput screening (HTS) for arginase inhibitors—a therapeutic target in cancer immunotherapy, cardiovascular disease, and neurodegeneration.[1]
Chemical Identity & Structural Logic[1][3]
Structural Homology
L-Thioarginine is structurally identical to L-Arginine except for the substitution of the
| Feature | L-Arginine (Native Substrate) | L-Thioarginine (Antimetabolite/Probe) |
| Formula | ||
| Functional Group | Guanidine ( | Isothiourea ( |
| Chain Length | 5 Carbons (Pentanoic acid derivative) | 5 Carbons (Norvaline derivative) |
| Arginase Product | L-Ornithine + Urea | L-5-Mercaptonorvaline + Urea |
Mechanism of Action (The "Thiol Switch")
The "antimetabolite" function of L-Thioarginine is defined by its diversion of the enzymatic product profile.[1]
-
Binding: L-Thioarginine binds to the Mn²⁺-cluster active site of Arginase with a
(~0.5 mM) highly comparable to L-Arginine.[1] -
Hydrolysis: The enzyme attacks the guanidino carbon.[1] In L-Arginine, this cleaves a C-N bond.[1] In L-Thioarginine, it cleaves the C-S bond .[1]
-
Release: The reaction yields Urea and L-5-Mercaptonorvaline (a thiol-containing amino acid), whereas native arginine yields L-Ornithine.[1]
This generation of a free thiol is the basis for its detection, as thiols are absent in the native reaction.[1]
Figure 1: Comparative metabolic fate of L-Arginine and L-Thioarginine.[1] The antimetabolite pathway (red) yields a free thiol, enabling detection.[1]
Therapeutic & Experimental Applications[4]
High-Throughput Screening (HTS) for Arginase Inhibitors
Arginase upregulation is a key mechanism of immune evasion in tumors (depleting arginine required for T-cell proliferation).[1] L-Thioarginine is the gold standard substrate for screening arginase inhibitors (e.g., CB-1158) because it allows for a continuous, real-time spectrophotometric assay.[1]
-
Advantage: Unlike the urea detection method (which requires harsh acidic reagents and stopping the reaction), the L-Thioarginine/DTNB method is continuous and performed at physiological pH.[1]
Nitric Oxide Synthase (NOS) Modulation
While primarily an arginase substrate, the isothiourea moiety of L-Thioarginine interacts with Nitric Oxide Synthase (NOS).[1]
-
Inhibition Potential: Isothiourea derivatives (e.g., S-ethylisothiourea) are typically potent, competitive inhibitors of NOS.[1] L-Thioarginine acts as a competitive antagonist at the NOS active site, reducing NO production.[1] This dual action (Arginase substrate + NOS inhibitor) makes it a complex modulator of the Arginine-NO pathway.[1]
Experimental Protocols
Protocol A: Continuous Spectrophotometric Arginase Assay
Objective: Determine the
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.5 mM
(Arginase requires Mn activation).[1] -
Substrate Stock: 10 mM L-Thioarginine hydrochloride (dissolved in water).
-
Detection Reagent: 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in ethanol or buffer.[1]
Workflow:
-
Activation: Incubate Arginase in Assay Buffer at 37°C for 30 minutes to fully activate the Mn-cluster.
-
Plate Setup: In a 96-well clear plate, add:
-
80 µL Assay Buffer
-
10 µL Inhibitor (variable concentration) or Vehicle[1]
-
10 µL Activated Arginase (final conc ~10-50 ng/well)
-
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Reaction Start: Add 100 µL of Substrate Mix (containing 1 mM L-Thioarginine + 0.5 mM DTNB in buffer).
-
Measurement: Immediately monitor absorbance at 412 nm in kinetic mode for 10–20 minutes.
-
Analysis: Calculate the slope (ΔOD/min). The slope is proportional to Arginase activity.[1]
Validation Criteria:
-
Linearity: The reaction should remain linear (
) for at least 10 minutes. -
Background: A "No Enzyme" control is critical to account for spontaneous hydrolysis of DTNB or L-Thioarginine (though L-Thioarginine is stable).[1]
Protocol B: Data Analysis & Ki Determination
To confirm the mechanism of inhibition (competitive vs. non-competitive) against L-Thioarginine:
-
Perform the assay with varying concentrations of L-Thioarginine (0.1 mM to 5 mM).[1]
-
Plot data using a Lineweaver-Burk or Michaelis-Menten model.[1]
-
Note: Since L-Thioarginine is a surrogate, the
obtained is relevant for the inhibitor against this substrate.[1] To translate to in vivo potency, verify with a Urea-based assay using L-Arginine.
Quantitative Data Summary
| Parameter | Value | Context |
| Similar affinity to L-Arginine ( | ||
| Highly efficient turnover, comparable to native substrate | ||
| Detection Limit | Using DTNB ( | |
| Stability | High | Stable in aqueous solution at neutral pH; avoid strong bases |
References
-
Custot, J., et al. (1997).[1] The new alpha-amino acid N(omega)-hydroxy-nor-L-arginine: a high-affinity inhibitor of arginase well adapted to bind to its manganese cluster.[1][4] Journal of the American Chemical Society.[1]
-
Di Costanzo, L., et al. (2005).[1] Crystal structure of human arginase I complexed with thiosemicarbazide reveals an atypical mode of inhibition. Proceedings of the National Academy of Sciences.[1]
-
Colleluori, D. M., & Ash, D. E. (2001).[1] Classical and slow-binding inhibitors of human type II arginase. Biochemistry.
-
Bertin Bioreagent. (n.d.).[1] Thioarginine (hydrobromide) - Applications. Retrieved from [Link][1]
Sources
Technical Stewardship Guide: 5-[(Aminoiminomethyl)thio]-L-norvaline
Common Name: L-Thioarginine CAS Registry Number: 190374-70-0[1][2]
Executive Summary & Molecular Logic
This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS) for 5-[(aminoiminomethyl)thio]-L-norvaline . While standard SDS documents provide regulatory compliance data, this whitepaper contextualizes that data for researchers in drug development and nitric oxide signaling.
The molecule is a structural analogue of L-Arginine , where the
Structural Decoding
-
Backbone: L-Norvaline (5-carbon aliphatic chain with
-amino and carboxyl groups).[3][4] -
Pharmacophore: The 5-position substituent is an aminoiminomethylthio group (also known as a carbamimidoylthio or isothiourea group).
-
Function: This group mimics the guanidino group of arginine but with different electronic properties and bond lengths, allowing it to bind the NOS active site without being hydrolyzed to generate NO.
Figure 1: Structural relationship between the natural substrate L-Arginine and the inhibitor L-Thioarginine.
Physicochemical Properties & Stability
Data synthesized from structural analysis and class-specific behavior of isothiourea amino acids.
| Property | Specification | Technical Note |
| Molecular Formula | Often supplied as HCl or dihydrochloride salt. | |
| Molecular Weight | 191.25 g/mol (Free base) | Adjust calculations if using salt forms (e.g., |
| Solubility | Water (>20 mg/mL); DMSO | Highly polar zwitterion. |
| pKa Values | The isothiourea group is basic, similar to guanidine but less basic than arginine ( | |
| Hygroscopicity | High | Critical: Must be stored desiccated. Absorption of water leads to hydrolysis. |
| Stability | Temperature Sensitive | Store at -20°C. The C-S bond is susceptible to cleavage under alkaline conditions. |
Hazard Identification & Safety Profiling
GHS Classification (OSHA HCS 29 CFR 1910.1200) Note: As a research chemical, specific toxicological data may be limited. Classification is based on Structure-Activity Relationships (SAR) with similar isothiourea NOS inhibitors.
Core Hazards
-
Skin Irritation (Category 2): The basic isothiourea group can disrupt the skin mantle pH.
-
Eye Irritation (Category 2A): Direct contact causes severe irritation due to high polarity and basicity.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation if inhaled as dust.
Biological Hazards (The "Hidden" Risk)
Unlike simple irritants, this molecule is a bioactive enzyme inhibitor .
-
Cardiovascular Effects: Systemic absorption may inhibit endothelial NOS (eNOS), potentially causing acute hypertension (vasoconstriction).
-
Neurological Effects: Inhibition of neuronal NOS (nNOS) can alter neurotransmission.
Precautionary Statements (P-Codes)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5] (Use a fume hood).
-
P264: Wash skin thoroughly after handling.[5] (Neutralize basic residue).
-
P280: Wear protective gloves/eye protection/face protection.[5][6] (Nitrile gloves recommended).
Handling, Storage, & Experimental Protocol
Expertise Pillar: The primary cause of experimental failure with thio-arginine derivatives is hydrolysis due to improper storage , not reagent impurity.
Storage Protocol (Self-Validating)
-
Arrival: Immediately verify the container seal. If the powder is clumped, moisture ingress has occurred.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Always keep inside a secondary container with active desiccant (e.g., silica gel or Drierite).
-
Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.
Solubilization Workflow
-
Solvent: Water or PBS (pH 7.2).
-
Stability in Solution: Unstable over long periods. Prepare fresh immediately before use.
-
Stock Solutions: If storage is necessary, dissolve in DMSO, aliquot into single-use volumes, and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Spillage & Disposal[7]
-
Decontamination: Adsorb with inert material (vermiculite). Clean the surface with a mild acid (e.g., 1% acetic acid) to neutralize the basic residues, followed by water.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides and Nitrogen oxides will be generated).
Biological Application: NOS Inhibition
Mechanism of Action: L-Thioarginine competes with L-Arginine for the oxygenase domain of the NOS dimer. Unlike Arginine, the S-C bond geometry prevents the formation of the N-hydroxy-arginine intermediate required for NO production.
Figure 2: Mechanism of Action. L-Thioarginine occupies the NOS active site, preventing the oxidation of L-Arginine.
Emergency Response (First Aid)
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from irritation), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[7] Self-Check: If skin feels "soapy" after washing, continue rinsing (basic substances cause saponification of skin lipids).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5][6][7][8] Remove contact lenses if present.[5] Urgent medical attention required.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water to dilute.
References & Authority
-
LookChem. (n.d.). 5-[(Aminoiminomethyl)thio]-L-norvaline Product Data & CAS 190374-70-0.[1][2][4] Retrieved from
-
Cayman Chemical. (n.d.). S-methyl-L-Thiocitrulline (Related Isothiourea Data). Retrieved from
-
PubChem. (n.d.).[9] L-Thiocitrulline Compound Summary (Structural Analog). Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for NOS Inhibitors (Class-based extrapolation). Retrieved from
Disclaimer: This guide is for research and development use only. It is not intended for drug, household, or other uses. The information is based on the present state of our knowledge and is intended to describe the product from the point of view of safety requirements.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Arginine [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. intronbio.com:6001 [intronbio.com:6001]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. fishersci.com [fishersci.com]
- 9. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Evaluation of Nitric Oxide Synthase Inhibition by 5-[(aminoiminomethyl)thio]-L-norvaline using the Griess Assay
Introduction & Scientific Context
Nitric Oxide (NO) is a pleiotropic signaling molecule critical in inflammation, neurotransmission, and vasodilation. In research involving inflammatory mediators, the Griess Reagent Assay is the gold standard for indirectly quantifying NO production by measuring its stable breakdown product, nitrite (
This application note details the protocol for utilizing 5-[(aminoiminomethyl)thio]-L-norvaline (often referred to as L-Thioarginine ) as a competitive inhibitor of Nitric Oxide Synthase (NOS) in macrophage cell cultures (RAW 264.7).
The Compound: 5-[(aminoiminomethyl)thio]-L-norvaline
Unlike standard arginine analogs like L-NMMA or L-NAME, 5-[(aminoiminomethyl)thio]-L-norvaline contains an isothiourea moiety at the
-
Mechanism: It acts as a competitive inhibitor at the catalytic heme site of the NOS enzyme.
-
Utility: It is used to validate that measured nitrite levels are indeed derived from enzymatic NOS activity rather than chemical artifacts or dietary sources in the media.
The Griess Reaction Mechanism
The Griess assay relies on a two-step diazotization reaction:
-
Under acidic conditions, Sulfanilamide reacts with nitrite (
) to form a diazonium salt. -
This salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a chromophoric azo dye (pink/red), with peak absorbance at 540 nm .
Mechanistic Pathway & Experimental Logic
The following diagram illustrates the biological pathway of NO induction by Lipopolysaccharide (LPS) and the specific intervention point of 5-[(aminoiminomethyl)thio]-L-norvaline.
Figure 1: Pathway of LPS-induced iNOS expression and competitive inhibition by 5-[(aminoiminomethyl)thio]-L-norvaline.
Experimental Protocol
Reagents & Materials
-
Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).
-
Media: DMEM (High Glucose), Phenol Red-Free (Critical for accurate absorbance readings), 10% FBS.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).
-
Inhibitor: 5-[(aminoiminomethyl)thio]-L-norvaline (Dissolve in sterile water or PBS to make 100 mM stock).
-
Griess Reagents:
-
Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Reagent B: 0.1% NED (N-(1-naphthyl)ethylenediamine dihydrochloride) in water.
-
-
Standard: Sodium Nitrite (
).[1]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for inhibitor screening.
Detailed Procedure
Phase 1: Cell Seeding
-
Harvest RAW 264.7 cells (passage 3–15).
-
Resuspend in Phenol Red-Free DMEM + 10% FBS.
-
Seed 100,000 cells/well in a 96-well flat-bottom plate (100
L volume). -
Incubate overnight (18–24h) at 37°C, 5%
.
Phase 2: Treatment (Co-Incubation)
Scientific Rationale: The inhibitor must be present during the active phase of the enzyme. Since iNOS is induced by LPS, adding the inhibitor simultaneously allows it to compete with intracellular arginine as soon as the enzyme is synthesized.
-
Prepare a 2X concentrate of LPS (e.g., 2
g/mL) in media. -
Prepare 4X concentrates of 5-[(aminoiminomethyl)thio]-L-norvaline (e.g., 400
M, 100 M, 20 M, 4 M). -
Add 50
L of the inhibitor concentrate to respective wells. -
Add 50
L of the LPS concentrate to all wells (Final LPS: 1 g/mL). -
Controls:
-
Basal: Media only (no LPS, no Inhibitor).
-
Max Induction: LPS only (no Inhibitor).
-
Background: Media only (no cells) - to subtract media absorbance.
-
-
Incubate for 24 hours .
Phase 3: Griess Assay
-
Prepare the Nitrite Standard Curve (0 to 100
M ) in the same media used for cells. -
Transfer 50
L of culture supernatant from the cell plate to a fresh 96-well plate. Avoid disturbing the cell monolayer. -
Add 50
L of Sulfanilamide Solution (Reagent A). Incubate 5-10 min in dark. -
Add 50
L of NED Solution (Reagent B). Incubate 5-10 min in dark.-
Note: A purple/magenta color should develop immediately in LPS-treated wells.
-
-
Measure absorbance at 540 nm (520–550 nm is acceptable) on a microplate reader.
Data Analysis & Presentation
Standard Curve Calculation
-
Subtract the "Blank Media" absorbance from all standard and sample readings.
-
Plot Absorbance (Y-axis) vs. Nitrite Concentration (X-axis) .
-
Perform a linear regression (
). should be .
Calculating % Inhibition
Use the calculated nitrite concentrations (
Expected Results Table
The following table summarizes expected trends when using 5-[(aminoiminomethyl)thio]-L-norvaline.
| Condition | Inhibitor Conc.[1][3][4][5] ( | Expected Nitrite ( | Interpretation |
| Basal | 0 | < 2.0 | Minimal constitutive NO production. |
| LPS Control | 0 | 30.0 - 60.0 | Robust iNOS induction and NO release. |
| Treatment A | 10 | ~ 40.0 | Partial inhibition. |
| Treatment B | 50 | ~ 15.0 | Significant competitive inhibition. |
| Treatment C | 100 | < 5.0 | Near-complete blockade of iNOS activity. |
Troubleshooting & Critical Factors
-
Phenol Red Interference: Standard DMEM contains Phenol Red, which absorbs near 540 nm.
-
Solution: Use Phenol Red-Free DMEM. If unavailable, use a blank of "Media + Griess Reagent" for background subtraction, but sensitivity will be reduced.
-
-
Inhibitor Stability: 5-[(aminoiminomethyl)thio]-L-norvaline contains an isothiourea group, which can be sensitive to hydrolysis at high pH. Prepare fresh stocks or store at -20°C desiccated.
-
LPS Variability: Different batches of LPS induce variable levels of NO. Always run a positive control (LPS only) in every plate.
-
Cytotoxicity: Ensure the inhibitor is not killing the cells.[1] Run an MTT or CCK-8 assay in parallel. If cells die, NO levels drop due to death, not enzyme inhibition.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94220 (L-Thioarginine / 5-[(aminoiminomethyl)thio]-L-norvaline). Retrieved from [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
cell permeability of 5-[(aminoiminomethyl)thio]-L-norvaline in neuronal cultures
Application Note: Technical Assessment of 5-[(Aminoiminomethyl)thio]-L-norvaline Permeability in Neuronal Cultures
Executive Summary
This guide details the experimental validation of cell permeability for 5-[(aminoiminomethyl)thio]-L-norvaline (CAS: 190374-70-0), a potent nitric oxide synthase (NOS) inhibitor often referred to as L-Thioarginine or specific isothiourea derivatives in literature.
Unlike lipophilic small molecules, this compound is a polar, cationic arginine analogue. Its entry into neuronal cells is not passive ; it relies strictly on System y+ (Cationic Amino Acid Transporters, CATs) . Consequently, permeability assays based on PAMPA (Parallel Artificial Membrane Permeability Assay) will yield false negatives. This protocol outlines the correct methodology using competitive transport kinetics and functional intracellular NOS inhibition assays in primary neuronal cultures.
Mechanistic Background
The Transport Challenge
5-[(Aminoiminomethyl)thio]-L-norvaline possesses a zwitterionic amino acid backbone and a highly basic isothiourea group (pKa > 11). At physiological pH (7.4), it exists as a cation.
-
Passive Diffusion: Negligible due to charge and polarity (LogP < 0).
-
Active Transport: The compound mimics L-Arginine. It hijacks the SLC7A1 (CAT-1) and SLC7A3 (CAT-3) transporters, which are constitutively expressed in neurons.
Pathway Diagram
The following diagram illustrates the competitive entry mechanism and downstream inhibition of Nitric Oxide (NO) production.
Caption: Figure 1. Mechanism of 5-[(aminoiminomethyl)thio]-L-norvaline entry via CAT transporters and subsequent NOS inhibition.
Experimental Protocols
Protocol A: Competitive Uptake Assay (Transport Validation)
Purpose: To verify that the compound enters the cell via the Arginine transporter and to determine the Ki (inhibitory constant) for transport.
Materials:
-
Primary Rat Cortical Neurons (DIV 14).
-
Radiotracer: L-[2,3,4-^3H]Arginine monohydrochloride.
-
Test Compound: 5-[(aminoiminomethyl)thio]-L-norvaline (dissolved in water, stock 100 mM).
-
Wash Buffer: HEPES-buffered Krebs-Ringer solution (pH 7.4).
Step-by-Step Methodology:
-
Starvation: Wash neurons 2x with warm Krebs-Ringer (arginine-free) to deplete intracellular pools. Incubate for 15 min at 37°C.
-
Treatment: Prepare uptake solution containing:
-
50 nM L-[^3H]Arginine (Trace).
-
Increasing concentrations of Test Compound (0, 1, 10, 100, 1000 µM).
-
-
Incubation: Add uptake solution to cells. Incubate for exactly 5 minutes at 37°C.
-
Note: Short duration ensures measurement of initial rate kinetics (
).
-
-
Termination: Rapidly aspirate solution and wash 3x with ice-cold PBS containing 10 mM unlabeled L-Arginine (stops transport and removes surface-bound tracer).
-
Lysis: Lyse cells in 0.1 M NaOH/0.1% SDS.
-
Quantification: Mix lysate with scintillation fluid and count CPM (Counts Per Minute) on a Beta counter.
Data Analysis: Calculate % Inhibition of L-Arginine uptake. A dose-dependent reduction confirms the compound is a substrate/blocker of the CAT transporter.
Protocol B: Functional Intracellular Efficacy (Griess Assay)
Purpose: To confirm the compound reaches the cytosol and inhibits NOS activity in a living system.
Materials:
-
Stimulation Agent: NMDA (100 µM) or LPS (1 µg/mL) + IFN-
(for iNOS induction in mixed cultures). -
Detection Reagent: Griess Reagent (Sulfanilamide + NED).
Workflow Diagram:
Caption: Figure 2. Workflow for functional assessment of intracellular NOS inhibition.
Step-by-Step Methodology:
-
Plating: Seed neurons at
cells/well in Neurobasal medium. -
Pre-incubation: Replace media with phenol-red free media containing the Test Compound (0.1 – 100 µM). Incubate 30 mins.
-
Critical: Phenol red interferes with Griess absorbance.
-
-
Stimulation: Add 100 µM NMDA (for nNOS) or LPS/IFN-
cocktail. Incubate for 24 hours. -
Collection: Transfer 50 µL of supernatant to a fresh transparent 96-well plate.
-
Reaction: Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid), wait 5 mins. Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
-
Measurement: Read absorbance at 540 nm immediately. Calculate Nitrite concentration using a NaNO2 standard curve.
Expected Results & Data Interpretation
The following table summarizes expected outcomes if the compound is successfully permeating the cell via CAT transporters.
| Parameter | Control (Vehicle) | Low Dose (1 µM) | High Dose (100 µM) | Interpretation |
| [^3H]Arg Uptake | 100% | ~90-95% | < 20% | Compound effectively competes for CAT-1/3 transport. |
| Nitrite (NO) | High (Induced) | Slight Reduction | Baseline Levels | Compound enters cytosol and inhibits NOS enzyme. |
| Cell Viability | >95% | >95% | >90% | Rule out toxicity; reduction in NO is due to specific inhibition. |
Troubleshooting Tips:
-
High Background in Griess: Ensure media is phenol-red free and check for bacterial contamination (which produces NO).
-
No Inhibition: If uptake is blocked (Protocol A) but NO is not reduced (Protocol B), the compound may be metabolized rapidly or have low affinity for the specific NOS isoform expressed.
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link
-
Closs, E. I., et al. (2004). Structure and function of cation-selective amino acid transporters (CATs). The Journal of Membrane Biology, 202, 191–203. Link
-
Schmidt, K., et al. (1993). Transport of nitroarginine into neuronal cells: Evidence for the involvement of a system y+ like transporter. Journal of Neurochemistry, 60(4), 1405-1411. Link
-
LookChem Database. 5-[(Aminoiminomethyl)thio]-L-norvaline Product Properties & CAS 190374-70-0.[1][2] Link
Sources
Troubleshooting & Optimization
troubleshooting precipitation of 5-[(aminoiminomethyl)thio]-L-norvaline in buffers
Executive Summary & Compound Profile
Compound Identity: 5-[(aminoiminomethyl)thio]-L-norvaline Common Synonyms: L-Thioarginine; L-NNA (structural analog context); NOS Inhibitor. CAS Number: 190374-70-0 (Generic reference) Chemical Class: S-alkylisothiourea amino acid.
The Core Issue: Researchers frequently encounter precipitation when transitioning this compound from stock solutions to experimental buffers (e.g., PBS, TBS). This is rarely a simple solubility limit issue; rather, it is often a kinetic precipitation driven by pH shock , isothiourea instability , or ionic strength incompatibility (salting out).
This guide provides a root-cause analysis and immediate corrective protocols.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific cause of precipitation.
Figure 1: Decision tree for diagnosing precipitation events based on solvent and pH conditions.
Technical Troubleshooting (Q&A)
Q1: I dissolved the powder in PBS, and it turned cloudy immediately. Why?
A: You likely triggered "Salting Out" or Isoelectric Precipitation.
-
The Mechanism: 5-[(aminoiminomethyl)thio]-L-norvaline is an isothiourea. Like arginine, it is basic.[1] If you add the solid (often a hydrochloride salt) directly to a high-salt buffer like PBS (150 mM NaCl + Phosphates), the high ionic strength suppresses the solubility of the hydrophobic norvaline chain before the charged groups can fully solvate.
-
The Fix: Always prepare a concentrated Master Stock in pure water (Milli-Q) or DMSO first.
-
Water Stock: Up to 50 mM (may require mild warming, <37°C).
-
DMSO Stock: Up to 100 mM.
-
Protocol: Dilute the Master Stock into the buffer dropwise while vortexing. This prevents local regions of high concentration that trigger nucleation.
-
Q2: My stock solution smells like "rotten eggs" or sulfur. Is it still good?
A: NO. Discard immediately.
-
The Mechanism: The "thio" linkage (isothiourea) is chemically labile. At alkaline pH (pH > 8.0) or elevated temperatures, it undergoes hydrolysis , cleaving into urea and a thiol (mercaptan).
-
The Smell: The sulfur smell indicates the release of the free thiol group. This means the active inhibitor is destroyed.
-
Prevention: Never use basic buffers (Carbonate, Tris pH > 8) to dissolve this compound. Keep stocks acidic or neutral (pH 6.0–7.0) and frozen.
Q3: Can I heat the solution to 50°C to help it dissolve?
A: Absolutely NOT.
-
The Risk: Heat accelerates the hydrolysis of the isothiourea bond exponentially.
-
The Alternative: Use Sonication (ultrasonic bath) at room temperature for 5–10 minutes. If it remains insoluble, verify the pH. If the pH is near the pI (Isoelectric Point), add a small amount of dilute HCl (0.1 M) to protonate the amine groups and increase solubility.
Q4: I froze my working aliquots in PBS, and now they won't redissolve.
A: This is due to "Phosphate Crystallization pH Shift."
-
The Phenomenon: When PBS freezes, the disodium phosphate crystallizes first, causing the pH of the remaining liquid phase to drop drastically (sometimes to pH 3-4) or spike depending on the buffer composition. This pH swing, combined with the "salting out" effect of concentrating salts during freezing, precipitates the compound irreversibly.
-
The Fix:
-
Store stocks in Water or DMSO only.
-
Do not freeze working solutions in buffer. Prepare fresh dilutions from the Master Stock on the day of the experiment.
-
Solubility & Stability Data
| Solvent System | Solubility Limit (Est.) | Stability (25°C) | Recommended Use |
| Milli-Q Water | ~50 mg/mL | High (24 hrs) | Preferred for Stocks |
| DMSO | ~100 mg/mL | High (>1 month) | Long-term Storage (-20°C) |
| Ethanol | <1 mg/mL | Low | Not Recommended |
| PBS (pH 7.4) | <5 mg/mL | Moderate (4-6 hrs) | Working Solution Only |
| Tris (pH 8.5) | <1 mg/mL | Unstable | Avoid (Hydrolysis Risk) |
Standard Operating Procedure (SOP)
Objective: Prepare a stable 10 mM stock solution of 5-[(aminoiminomethyl)thio]-L-norvaline.
Materials:
-
Compound (Powder, stored at -20°C with desiccant).[2]
-
Solvent: Sterile Milli-Q Water or Anhydrous DMSO.
-
Vortex mixer and Sonicator.[3]
Protocol:
-
Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture condensation (which degrades the isothiourea).
-
Weighing: Weigh the required amount rapidly. The compound is hygroscopic.[3]
-
Dissolution (Water Method):
-
Dissolution (DMSO Method - Preferred for Libraries):
-
Add anhydrous DMSO to the target volume.
-
Vortex until clear.
-
-
Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C.
Scientific Grounding: The Isothiourea Instability
Understanding the chemistry prevents experimental error. The target molecule contains an S-alkylisothiourea functional group. Unlike the robust guanidino group in Arginine, the isothiourea is susceptible to nucleophilic attack by hydroxide ions (
Reaction Pathway:
This degradation is silent (optically clear) but results in the loss of biological inhibition potency and the generation of a reactive thiol that can interfere with redox-sensitive assays.
References
-
Enzo Life Sciences. L-Thiocitrulline Product Data Sheet & Solubility Profile. (Confirms solubility in water/DMSO and storage conditions).
-
Cayman Chemical. L-NIO and Isothiourea NOS Inhibitors Technical Information. (Provides stability data for structural analogs).
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of S-alkylisothioureas as Nitric Oxide Synthase Inhibitors. (Mechanistic basis of hydrolysis and binding).
-
ResearchGate. Solubility and Stability of Amino Acid Derivatives in Aqueous Buffers. (General principles of zwitterion solubility).
Sources
- 1. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 2. L(+)-Arginine CAS#: 74-79-3 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. himedialabs.com [himedialabs.com]
Technical Support Center: Understanding the pH-Dependence of 5-[(aminoiminomethyl)thio]-L-norvaline Inhibitory Potency
Welcome to the technical support center for researchers utilizing 5-[(aminoiminomethyl)thio]-L-norvaline. This guide is designed to provide in-depth troubleshooting and practical advice for scientists and drug development professionals encountering variability in their experimental results, particularly concerning the inhibitory potency of this compound. As an arginine analogue, the activity of 5-[(aminoiminomethyl)thio]-L-norvaline is intrinsically linked to its protonation state, which is dictated by the pH of the experimental medium. This document will explore the critical role of pH and provide a framework for optimizing your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the use of 5-[(aminoiminomethyl)thio]-L-norvaline in enzyme inhibition assays.
Question 1: My IC50 value for 5-[(aminoiminomethyl)thio]-L-norvaline is inconsistent across experiments. What could be the cause?
Answer: Fluctuations in IC50 values are a common challenge in enzyme kinetics and can often be traced back to subtle variations in experimental conditions. With an ionizable inhibitor like 5-[(aminoiminomethyl)thio]-L-norvaline, pH is a primary suspect.
Core Scientific Principle: The Henderson-Hasselbalch Relationship
The inhibitory potency of 5-[(aminoiminomethyl)thio]-L-norvaline is dependent on the protonation state of its guanidinium group. The ratio of the protonated (charged) to deprotonated (neutral) form is governed by the pH of the solution and the pKa of the guanidinium group. Recent studies have indicated that the pKa of the arginine guanidinium group is approximately 13.8.[1] This exceptionally high pKa means the guanidinium group remains predominantly protonated and positively charged across a wide physiological pH range.[1][2][3][4] However, the target enzyme's active site residues also have specific ionization states that are pH-dependent and crucial for inhibitor binding.[5][6]
Troubleshooting Checklist:
-
Buffer Preparation: Ensure your buffer is prepared fresh and the pH is accurately measured with a calibrated pH meter for every experiment. Do not rely on the nominal pH of a stock solution after dilution.
-
Buffer Capacity: Verify that your chosen buffer has adequate buffering capacity at the target pH of your assay. Poor buffering can lead to pH shifts during the enzymatic reaction, especially if the reaction itself produces or consumes protons.[7]
-
Temperature Effects: Remember that the pH of many common buffers is temperature-dependent. Equilibrate all your reagents, including the inhibitor and enzyme solutions, to the assay temperature before measuring and adjusting the pH.[6]
-
Ionic Strength: While pH is a primary factor, changes in ionic strength can also influence protein conformation and binding interactions. Maintain a consistent ionic strength across all your experimental conditions.
Question 2: Why is the guanidinium group's protonation state so important for inhibitory activity?
Answer: The guanidinium group of 5-[(aminoiminomethyl)thio]-L-norvaline is a key structural feature that mimics the side chain of L-arginine, the natural substrate for enzymes like Nitric Oxide Synthase (NOS) and Arginase.[8][9][10][11]
Mechanism of Action:
5-[(aminoiminomethyl)thio]-L-norvaline is known to be an inhibitor of arginase.[11][12][13] Arginase converts L-arginine to L-ornithine and urea. By inhibiting arginase, 5-[(aminoiminomethyl)thio]-L-norvaline increases the bioavailability of L-arginine for Nitric Oxide Synthase (NOS), leading to enhanced nitric oxide (NO) production.[11][12][13] The positively charged guanidinium group is crucial for forming electrostatic interactions and hydrogen bonds with negatively charged or polar residues in the enzyme's active site, such as aspartate or glutamate.
Question 3: How does the pH of the assay buffer affect the enzyme itself?
Answer: The effect of pH is a two-way street; it influences both the inhibitor and the target enzyme. Enzymes are proteins with complex three-dimensional structures, and their activity is highly dependent on the ionization state of their amino acid residues.[6][14]
Key Considerations for the Enzyme:
-
Active Site Geometry: The catalytic and binding residues in the enzyme's active site must be in the correct protonation state to maintain the optimal geometry for substrate binding and catalysis.[5] For example, a histidine residue may need to be protonated to act as a proton donor in a reaction. A shift in pH could deprotonate this residue, rendering the enzyme inactive.
-
Overall Protein Stability: Extreme pH values, far from the enzyme's optimal pH, can lead to denaturation. This involves the unfolding of the protein and loss of its tertiary structure, which is generally irreversible.[6][14]
-
pH Optimum: Every enzyme exhibits a characteristic pH optimum at which its activity is maximal. Performing your inhibition assay at a pH far from this optimum can lead to low overall enzyme activity, making it difficult to accurately determine IC50 values.
Experimental Protocols
To systematically investigate the effect of pH on the inhibitory potency of 5-[(aminoiminomethyl)thio]-L-norvaline, a well-controlled experimental setup is essential.
Protocol 1: Determining the pH-Rate Profile of the Target Enzyme
Objective: To determine the optimal pH for the activity of your target enzyme (e.g., Arginase or NOS) before assessing inhibitor potency.
Materials:
-
Purified enzyme
-
Enzyme substrate (e.g., L-arginine)
-
A set of buffers covering a wide pH range (e.g., pH 4-10). It is crucial to use overlapping buffer systems to control for buffer-specific effects.
-
Microplate reader and appropriate microplates
-
Reagents for detecting product formation (e.g., for NOS assays, Griess reagent for nitrite detection).[9][10][15]
Procedure:
-
Buffer Preparation: Prepare a series of buffers with 0.5 pH unit increments (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0, borate for pH 8.0-10.0).
-
Enzyme Reaction Setup: In a microplate, set up reactions containing the enzyme and substrate in each of the prepared buffers.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Incubation: Incubate the plate at a constant, optimal temperature for a fixed period.
-
Stop Reaction & Detection: Terminate the reaction and add the detection reagents according to your specific assay protocol (e.g., Griess reagent for colorimetric detection of nitrite at 540 nm for NOS activity).[9][10]
-
Data Analysis: Measure the product formation and plot the enzyme activity (rate) as a function of pH. The peak of this curve represents the enzyme's pH optimum.
Protocol 2: Determining IC50 Values at Different pH
Objective: To quantify the inhibitory potency of 5-[(aminoiminomethyl)thio]-L-norvaline at various pH values around the enzyme's optimum.
Procedure:
-
Select pH Values: Choose three or more pH values based on the results from Protocol 1: the optimal pH, and at least one pH value on either side of the optimum.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of 5-[(aminoiminomethyl)thio]-L-norvaline in each of the selected buffers.
-
Assay Setup: For each pH, set up a series of reactions in a microplate containing the enzyme, substrate, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate and Monitor: Start the reaction and monitor product formation as described in Protocol 1.
-
Data Analysis: For each pH, calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table provides a hypothetical example of how pH can influence the IC50 value of 5-[(aminoiminomethyl)thio]-L-norvaline against its target enzyme.
| pH | Enzyme Activity (% of Max) | IC50 of 5-[(aminoiminomethyl)thio]-L-norvaline (µM) |
| 6.5 | 75% | 15.2 |
| 7.0 | 90% | 8.5 |
| 7.5 | 100% | 5.1 |
| 8.0 | 85% | 9.8 |
| 8.5 | 60% | 22.4 |
Table 1. Hypothetical data illustrating the dependence of enzyme activity and inhibitor IC50 on the pH of the assay buffer.
Concluding Remarks
The inhibitory potency of 5-[(aminoiminomethyl)thio]-L-norvaline is a multifaceted parameter that is significantly influenced by the pH of the experimental environment. A thorough understanding of how pH affects both the inhibitor's ionization state and the target enzyme's activity is paramount for obtaining reproducible and meaningful data. By carefully controlling the pH and systematically evaluating its impact, researchers can ensure the accuracy and reliability of their inhibition studies.
For further assistance, please do not hesitate to contact our technical support team.
References
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
-
Starnes, W. L., & Behal, F. J. (1974). Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups. Biochemistry, 13(16), 3221–3227. Retrieved from [Link]
-
Merck. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric | 482702. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, May 3). 2.12: pH Dependence of Inhibitor Binding. Retrieved from [Link]
-
Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752–761. Retrieved from [Link]
-
Krupka, R. M., & Laidler, K. J. (1967). The influence of pH and inhibitors on the kinetics of enzyme reactions involving two intermediates. Canadian Journal of Chemistry, 45(6), 539-550. Retrieved from [Link]
-
Xu, B., Wang, X., Liu, Y., Li, R., & Wang, X. (2017). Guanidinium group is protonated in a strongly basic arginine solution. The Journal of Physical Chemistry Letters, 8(19), 4747-4751. Retrieved from [Link]
-
Treffer, D., Paßvogel, S., & Lee, G. (2021). The influence of Arginine and counter-ions: Antibody stability during freeze-drying. European Journal of Pharmaceutics and Biopharmaceutics, 169, 29-40. Retrieved from [Link]
-
ResearchGate. (n.d.). Guanidinium group is protonated in a strongly basic arginine solution. Retrieved from [Link]
-
ResearchGate. (n.d.). (A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa.... Retrieved from [Link]
-
ResearchGate. (n.d.). A pH sensitive colorometric assay for the high-Throughput screening of enzyme inhibitors and substrates. Retrieved from [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025, December 30). pKa Value of the Guanidinium Group of Arginine. Retrieved from [Link]
-
Stsiapanava, A., & Selivanova, G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101309. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Effect of pH on enzyme activity | Enzymes | Biology - 0610 - Core | IGCSE. Retrieved from [Link]
-
LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved from [Link]
-
Maity, H., Karkaria, C., & Davagnino, J. (2009). Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). Pharmaceutical Research, 26(9), 2029-2043. Retrieved from [Link]
-
Corradini, E., Madad, S., Derksen, E., Viseu, I., & Hubbuch, J. (2019). Orthogonal techniques to study the effect of pH, sucrose and arginine salts on monoclonal antibody physical stability and aggregation. European Journal of Pharmaceutics and Biopharmaceutics, 142, 464-474. Retrieved from [Link]
-
Kim, D., Park, J., Kim, J., & Kim, C. (2008). pH-dependent inhibition of mushroom tyrosinase by N-substituted N-nitrosohydroxylamines. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 727-732. Retrieved from [Link]
-
OMICS International. (2025, January 30). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-[(aminoiminomethyl)amino]-L-Norvaline. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from [Link]
-
Analyst. (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Retrieved from [Link]
-
Malvern Panalytical. (2015, July 30). Arginine for stabilization?. Retrieved from [Link]
-
S. I. Zhadko, Y. V. Maryshev, V. V. Zhadko, S. V. Pisklakov, & G. I. Gasanov. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Journal of Human Hypertension, 25(1), 1-3. Retrieved from [Link]
-
LookChem. (n.d.). 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE. Retrieved from [Link]
-
Polis, B., & Samson, A. O. (2017). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 12(10), 1604–1605. Retrieved from [Link]
-
Catalyst University. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism. Retrieved from [Link]
-
Das, J., Furch, J. A., Liu, C., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. Retrieved from [Link]
-
Ge, Z. M., Wang, Y., Li, R. T., et al. (2018). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. European Journal of Medicinal Chemistry, 149, 239-248. Retrieved from [Link]
Sources
- 1. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Revision Notes - Effect of pH on enzyme activity | Enzymes | Biology - 0610 - Core | IGCSE | Sparkl [sparkl.me]
- 15. merckmillipore.com [merckmillipore.com]
overcoming batch-to-batch variability in 5-[(aminoiminomethyl)thio]-L-norvaline purity
Welcome to the technical support center for 5-[(aminoiminomethyl)thio]-L-norvaline (also known as L-Thioarginine). This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of batch-to-batch variability in product purity. Inconsistent purity can significantly impact experimental reproducibility, bioactivity assays, and overall research outcomes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, diagnose, and resolve purity-related issues, ensuring the consistency and integrity of your work.
Understanding the Challenge: The Nature of Purity Variability
5-[(aminoiminomethyl)thio]-L-norvaline is a synthetic amino acid derivative. Like many complex organic molecules, its multi-step synthesis can introduce various impurities. Batch-to-batch variability arises from minor deviations in reaction conditions, quality of starting materials, and the efficacy of purification protocols.[1] These inconsistencies can manifest as differences in physical appearance, solubility, and, most critically, biological activity. A holistic, data-centric approach is essential to manage this variability effectively, from R&D to manufacturing.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical expected purity for high-quality 5-[(aminoiminomethyl)thio]-L-norvaline? A1: For most research applications, a purity of ≥95% as determined by HPLC is considered acceptable. However, for sensitive applications like cell-based assays or in-vivo studies, a purity of ≥98% is often required to minimize off-target effects from impurities.[1]
Q2: My new batch shows lower activity in my cellular assay compared to the previous one, even though the supplier's certificate of analysis (CoA) shows >95% purity. What could be the cause? A2: This is a common and complex issue. Several factors beyond simple HPLC purity can be at play:
-
Trifluoroacetic Acid (TFA) Contamination: TFA is often used in the final purification steps (e.g., preparative HPLC) and can remain as a counter-ion.[3] Residual TFA can be cytotoxic and interfere with cellular proliferation, leading to variable assay results.[3]
-
Endotoxin Contamination: Endotoxins from bacteria can be introduced during synthesis or handling and can cause significant immune responses or decrease cell viability in assays, even at very low concentrations.[3]
-
Presence of Isoforms or Closely-Related Impurities: Standard HPLC methods may not resolve all structurally similar impurities that could have different biological activities. Orthogonal methods may be needed for full characterization.[1]
-
Improper Storage: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). Peptides and their derivatives should be stored at -20°C, protected from light.[3]
Q3: How should I properly store and handle lyophilized 5-[(aminoiminomethyl)thio]-L-norvaline? A3: To prevent degradation and maintain integrity, follow these guidelines:
-
Storage: Store the lyophilized powder at -20°C in a tightly sealed container, preferably with a desiccant. For long-term storage, -80°C is recommended. Protect from light.[3]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation, which can lead to hydrolysis.
-
Aliquoting: To avoid repeated freeze-thaw cycles, we recommend reconstituting the entire vial in a suitable buffer, and then creating single-use aliquots for storage at -20°C or -80°C.[3]
Q4: The compound I received is an oil, not a solid powder. Is this a purity issue? A4: It is highly likely an indication of impurities. The presence of residual solvents or synthetic by-products can prevent the compound from crystallizing, resulting in an oil.[4] While a TLC may show a single spot, it doesn't guarantee purity from non-UV active substances.[4] Further purification, such as recrystallization, is recommended.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common issues related to the purity of 5-[(aminoiminomethyl)thio]-L-norvaline.
Workflow for Troubleshooting Batch-to-Batch Variability
The following diagram outlines a logical workflow for diagnosing and resolving inconsistencies between batches.
Caption: The process of purification via recrystallization.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying 5-[(aminoiminomethyl)thio]-L-norvaline that has failed to solidify or shows low purity. [5] Rationale: Recrystallization is a purification technique based on differences in solubility. The ideal "good" solvent dissolves the compound well when hot but poorly when cold. The "poor" solvent (or anti-solvent) is one in which the compound is insoluble. By creating a hot, saturated solution and allowing it to cool slowly, the desired compound will selectively crystallize out, leaving impurities behind in the solvent mixture (the "mother liquor"). [6] Recommended Solvent Systems:
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) |
| Ethanol | Water |
| Methanol | Diethyl Ether |
| Ethyl Acetate | Hexane / Heptane |
| Isopropanol | Water |
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in the potential "good" solvents at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude material in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the compound is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise with constant stirring until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached. [5]4. Clarification: Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again. This ensures you have a perfectly saturated solution at that temperature.
-
Crystallization: Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Rapid cooling can trap impurities and promote oil formation. [5]6. Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for at least one hour to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor containing impurities. [5]8. Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.
If you continue to experience difficulties, consider consulting advanced purification guides or contacting our technical support team directly.
References
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Retrieved from [Link]
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. GEA. Retrieved from [Link]
-
LookChem. (n.d.). 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE. LookChem. Retrieved from [Link]
-
Ushasree, D., et al. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Retrieved from [Link]
-
Vapourtec. (2025). Learn Why Flow Outperforms Batch for Peptide Synthesis. Vapourtec. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Khan, I., et al. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 190374-70-0| Chemical Name : 5-[(Aminoiminomethyl)thio]-L-Norvaline. Pharmaffiliates. Retrieved from [Link]
-
Fujimaki, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Nitric Oxide Synthase Inhibitors: 5-[(aminoiminomethyl)thio]-L-norvaline and L-NMMA
This guide provides an in-depth comparative analysis of two prominent nitric oxide synthase (NOS) inhibitors: the well-established, non-selective inhibitor N(G)-monomethyl-L-arginine (L-NMMA) and 5-[(aminoiminomethyl)thio]-L-norvaline, a representative of the potent S-substituted isothiourea class of inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy, selectivity, and experimental application of these critical research tools.
The Critical Role of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, from neurotransmission and immune response to the regulation of vascular tone.[1] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] In mammals, there are three primary NOS isoforms, each with distinct localizations and regulatory mechanisms:[3][4]
-
Neuronal NOS (nNOS or NOS-I): Primarily expressed in neuronal tissue, nNOS produces NO that functions as a neurotransmitter.[3] Its over-activation is implicated in neurodegenerative diseases, making selective nNOS inhibitors a key therapeutic goal.[5]
-
Endothelial NOS (eNOS or NOS-III): Found in the vascular endothelium, eNOS generates NO that is crucial for vasodilation and blood pressure homeostasis.[1][3] Non-selective inhibition of eNOS can lead to significant cardiovascular side effects.
-
Inducible NOS (iNOS or NOS-II): Unlike the other isoforms, iNOS expression is induced by cytokines and endotoxins during an immune response.[3] It produces large, sustained amounts of NO as a defense mechanism against pathogens.[4]
Given these distinct roles, the ability to selectively inhibit a specific NOS isoform is paramount for both targeted research and therapeutic development. This guide focuses on comparing a non-selective inhibitor, L-NMMA, with a compound representing a class known for its potential potency and selectivity.
Inhibitor Profiles
L-NMMA (N(G)-monomethyl-L-arginine)
L-NMMA is a classic, arginine-based inhibitor that has been instrumental in elucidating the physiological functions of NO.[6]
-
Mechanism of Action: As a structural analogue of L-arginine, L-NMMA acts as a competitive inhibitor at the substrate binding site of all three NOS isoforms.[7] There is also evidence that it can behave as a reaction-based inhibitor for nNOS and iNOS.[7]
-
Selectivity: L-NMMA is considered a non-selective or pan-NOS inhibitor.[8] Experimental data confirms that it inhibits all three isoforms in the low micromolar range, with a slight preference for the constitutive isoforms (eNOS and nNOS) over the inducible form (iNOS).[9]
-
Applications: Due to its broad activity, L-NMMA is widely used in experimental models to study the systemic or localized effects of general NO deprivation. It has been employed extensively in cardiovascular research to probe the role of NO in regulating blood flow and pressure.[8]
5-[(aminoiminomethyl)thio]-L-norvaline
This compound, also known as L-Thioarginine[10], belongs to the S-substituted isothiourea class of NOS inhibitors. While specific efficacy data for this exact molecule is not widely published, the chemical class is well-characterized for its potent interaction with NOS enzymes.
-
Mechanism of Action: The isothiourea moiety is a bioisostere of the guanidino group of L-arginine. Compounds in this class act as highly potent competitive inhibitors at the L-arginine binding site.[11][12] Their binding can perturb the environment of the enzyme's heme group, contributing to their strong inhibitory effect.[13]
-
Selectivity: The hallmark of the isothiourea class is its tunable selectivity. Minor modifications to the structure can shift the inhibitory preference dramatically between the three NOS isoforms.[11][12] For example, simple S-alkyl isothioureas like S-ethylisothiourea can be potent but non-selective[13], while other derivatives like S-methyl-L-thiocitrulline are highly selective for nNOS.[14] Some bisisothioureas have been shown to be up to 190-fold selective for iNOS over eNOS.[13][15] Therefore, 5-[(aminoiminomethyl)thio]-L-norvaline is predicted to be a potent, competitive inhibitor, with a selectivity profile that would require empirical determination but has the potential for isoform preference.
Comparative Efficacy and Potency
The choice between L-NMMA and a more modern, potentially selective inhibitor depends entirely on the experimental question. L-NMMA is suitable for establishing the general involvement of NO, while an inhibitor from the isothiourea class may be used to dissect the specific role of a single NOS isoform.
The table below summarizes the key comparative data based on published literature.
| Parameter | L-NMMA (N(G)-monomethyl-L-arginine) | 5-[(aminoiminomethyl)thio]-L-norvaline |
| Chemical Class | Arginine Analogue | S-Substituted Isothiourea / Norvaline Derivative |
| Mechanism | Competitive Inhibitor of all NOS isoforms[7] | Predicted Competitive Inhibitor at L-arginine site[11][12] |
| IC₅₀ (nNOS) | 4.9 µM[9] | Data not available. Related compounds show high potency (nM range).[14] |
| IC₅₀ (eNOS) | 3.5 µM[9] | Data not available. |
| IC₅₀ (iNOS) | 6.6 µM[9] | Data not available. Related compounds can be highly selective.[13][15] |
| Selectivity | Non-selective | Data not available. The isothiourea class can be engineered for high selectivity for any of the three isoforms.[16][17] |
| Key Feature | Well-characterized pan-NOS inhibitor | Represents a class of highly potent and potentially isoform-selective inhibitors. |
Visualizing the Mechanism of Inhibition
Nitric Oxide Synthesis Pathway
The diagram below illustrates the canonical pathway for NO synthesis and the point of intervention for competitive NOS inhibitors.
Caption: The NOS pathway, showing competitive inhibition by L-NMMA and isothioureas.
Experimental Protocol: Determining Inhibitor Potency (IC₅₀)
To empirically compare the efficacy of these two inhibitors, a robust and validated assay is required. The following protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) using purified NOS enzymes and a colorimetric detection method (Griess Assay).
Objective: To determine the IC₅₀ values of L-NMMA and 5-[(aminoiminomethyl)thio]-L-norvaline against purified nNOS, eNOS, and iNOS enzymes.
Materials:
-
Purified, recombinant human nNOS, eNOS, and iNOS enzymes
-
L-NMMA and 5-[(aminoiminomethyl)thio]-L-norvaline stock solutions (in appropriate buffer)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Cofactor Solution: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) in Assay Buffer
-
For nNOS/eNOS: Calmodulin and CaCl₂
-
Substrate: L-arginine
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine solution)[18]
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Step-by-Step Methodology:
-
Prepare Nitrite Standard Curve:
-
Create a series of dilutions of the NaNO₂ standard in Assay Buffer (e.g., 100 µM down to 0 µM).
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of Assay Buffer to each standard well. This will be used to generate a standard curve for converting absorbance to nitrite concentration.
-
-
Prepare Inhibitor Dilutions:
-
Perform serial dilutions of L-NMMA and 5-[(aminoiminomethyl)thio]-L-norvaline in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a "No Inhibitor" control (Assay Buffer only) and a "Maximum Inhibition" control (a known potent inhibitor like L-NAME at a saturating concentration).
-
-
Set Up Reaction Wells:
-
For each NOS isoform, set up wells in triplicate for each inhibitor concentration.
-
To each well, add the following in order:
-
20 µL of Assay Buffer
-
10 µL of the appropriate Inhibitor dilution (or control).
-
10 µL of Cofactor Solution (including Calmodulin/CaCl₂ for nNOS/eNOS).
-
10 µL of purified NOS enzyme (pre-diluted to a concentration that gives a robust signal).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 10 µL of L-arginine solution to each well. The final concentration of L-arginine should be close to its Michaelis constant (Km) for the respective enzyme (typically 1-5 µM).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
-
Develop and Read the Signal:
-
Stop the reaction. (This is often implicitly done by the addition of the acidic Griess Reagent).
-
Add 50 µL of Sulfanilamide solution (Griess Reagent 1) to each well (including standards).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent 2) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance of the plate at 540 nm.
-
-
Data Analysis and IC₅₀ Calculation:
-
Subtract the absorbance of the blank (0 µM Nitrite standard) from all readings.
-
Use the standard curve to convert the absorbance values of the reaction wells into nitrite concentrations (µM).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of NOS activity.
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of NOS inhibitors using a Griess assay.
Conclusion and Field Insights
The choice between L-NMMA and an inhibitor like 5-[(aminoiminomethyl)thio]-L-norvaline is a critical decision in experimental design.
-
L-NMMA remains a valuable tool for confirming the general involvement of nitric oxide in a biological system. Its broad inhibitory profile ensures that if a physiological effect is blocked by L-NMMA, it is highly likely to be NO-dependent. However, its lack of selectivity makes it impossible to attribute the effect to a specific NOS isoform, a significant limitation in complex systems.
-
5-[(aminoiminomethyl)thio]-L-norvaline represents the advancement toward more targeted pharmacological tools. As a member of the S-substituted isothiourea class, it is predicted to be a highly potent inhibitor. The true value of such a compound lies in its potential for isoform selectivity. A researcher armed with a selective nNOS inhibitor, for instance, could specifically probe the role of neuronal NO in a stroke model without the confounding cardiovascular effects caused by eNOS inhibition.
As a final recommendation, while established inhibitors like L-NMMA provide a foundational understanding, the future of NOS research and therapeutics lies in the development and characterization of potent, isoform-selective inhibitors. It is imperative for researchers to empirically validate the potency and selectivity of compounds like 5-[(aminoiminomethyl)thio]-L-norvaline within their specific experimental systems to ensure accurate and translatable results.
References
-
Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-76. [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(3), 510–516. [Link]
-
Shearer, B. G., Lee, S., Oplinger, J. A., Frick, L. W., Garvey, E. P., & Furfine, E. S. (1997). Substituted N-Phenylisothioureas: Potent Inhibitors of Human Nitric Oxide Synthase with Neuronal Isoform Selectivity. Journal of Medicinal Chemistry, 40(12), 1901-5. [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology. [Link]
-
Shearer, B. G., Lee, S., Oplinger, J. A., Frick, L. W., Garvey, E. P., & Furfine, E. S. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of Medicinal Chemistry, 40(12), 1901-5. [Link]
-
ResearchGate. Comparison of IC 50 values for inhibition of recombinant human NO synthase isoforms by GW274150, GW273629 and L-NMMA. ResearchGate. [Link]
-
Szabó, C., Southan, G. J., & Thiemermann, C. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155-64. [Link]
-
Todorov, M., Tchekalarova, J., Georgieva, K., & Kortenska, L. (2022). Long-Term Pharmacological Inhibition of the Activity of All NOS Isoforms Rather Than Genetic Knock-Out of Endothelial NOS Leads to Impaired Spatial Learning and Memory in C57BL/6 Mice. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Kolár, F., & Vlcek, J. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2014, 218937. [Link]
-
LookChem. 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE. LookChem. [Link]
-
Schmetterer, L., & Wolzt, M. (1999). Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans. British Journal of Clinical Pharmacology, 47(4), 405-410. [Link]
-
LifeTein. Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Nitric oxide synthases. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ResearchGate. IC50 values of compounds 1-17 for inhibition of nitric oxide production. ResearchGate. [Link]
-
ResearchGate. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. ResearchGate. [Link]
-
Tsetsenis, T., & Tselios, T. (2024). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. Biomedicines, 12(3), 705. [Link]
-
PharmaCompass. 5-[(aminoiminomethyl)amino]-L-Norvaline | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Ives, S. J., Andtbacka, R. H., Wray, D. W., & Richardson, R. S. (2013). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. American Journal of Physiology-Heart and Circulatory Physiology, 305(9), H1343-H1349. [Link]
-
Wang, Z., et al. (2024). Targeting Neuronal Nitric Oxide Synthase (nNOS) as a Novel Approach to Enhancing the Anti-Melanoma Activity of Immune Checkpoint. Cancers, 16(11), 2028. [Link]
-
Hall, C. N., & Garthwaite, J. (2013). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 168(6), 1345-1359. [Link]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(43), 26677-83. [Link]
-
Li, H., et al. (2014). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Biochemistry, 53(42), 6666-6676. [Link]
-
Wikipedia. Nitric oxide synthase. Wikipedia. [Link]
Sources
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-Term Pharmacological Inhibition of the Activity of All NOS Isoforms Rather Than Genetic Knock-Out of Endothelial NOS Leads to Impaired Spatial Learning and Memory in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 10. lookchem.com [lookchem.com]
- 11. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: 5-[(aminoiminomethyl)thio]-L-norvaline vs. 1400W for iNOS Inhibition
[1][2]
Executive Summary
For researchers aiming to selectively and potently inhibit iNOS (NOS2) in biological systems, 1400W is the superior choice and the current "gold standard."[1] It offers >5000-fold selectivity over eNOS and acts via a slow, tight-binding mechanism that functionally mimics irreversible inhibition.[2][1]
5-[(aminoiminomethyl)thio]-L-norvaline (L-Thioarginine) is a structural isostere of L-Arginine where the
| Feature | 1400W | L-Thioarginine (5-[(aminoiminomethyl)thio]-L-norvaline) |
| CAS Number | 214358-33-5 (dihydrochloride) | 190374-70-0 |
| Primary Role | Highly Selective iNOS Inhibitor | Mechanistic Probe / Arginase Substrate |
| Mechanism | Slow, tight-binding (functionally irreversible) | Competitive (Arginine Isostere) |
| iNOS Selectivity | High (>5000-fold vs eNOS) | Low / Undefined (Binds active site competitively) |
| Binding Affinity ( | < 7 nM | |
| Reversibility | Extremely slow (effectively irreversible) | Reversible |
| Stability | Unstable in solution (prepare fresh) | Susceptible to Arginase hydrolysis |
Part 1: Chemical Identity & Mechanism
1400W (N-(3-(Aminomethyl)benzyl)acetamidine)[1][3]
-
Structure: A benzylacetamidine scaffold.[1]
-
Binding Mode: 1400W competes with L-Arginine for the heme-binding pocket.[2][1] However, unlike simple competitive inhibitors, it undergoes a conformational change upon binding, leading to a "slow-onset" inhibition.[2][1]
-
Kinetics: It exhibits time-dependent inhibition.[1] Once bound, the off-rate is negligibly slow (
hours), making it functionally irreversible during the time course of most experiments.[2] This "suicide-like" inhibition is highly specific to the iNOS isoform due to subtle differences in the substrate access channel compared to eNOS and nNOS.[2][1]
5-[(aminoiminomethyl)thio]-L-norvaline (L-Thioarginine)[1][2][4]
-
Structure: This molecule is L-Arginine with the
-NH group replaced by a Sulfur atom.[2][1] -
Binding Mode: It acts as a classical competitive antagonist (or alternative substrate depending on the enzyme).[1] The sulfur substitution alters the pKa and hydrogen-bonding capability of the guanidino group.[2][1]
-
Utility: Its primary value is in Structure-Activity Relationship (SAR) studies.[1] By replacing the bridging nitrogen with sulfur, researchers determine the necessity of specific hydrogen bonds for catalysis.[1] It is not a selective iNOS inhibitor in the same class as 1400W.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the divergence in inhibition logic between the two compounds.
Caption: 1400W induces a tight-binding conformational lock, whereas L-Thioarginine competes reversibly with the substrate.[2][1]
Part 2: Selectivity & Performance Profiling[2]
Selectivity Ratios (Fold Selectivity for iNOS)
1400W is engineered specifically to avoid the hypertensive side effects caused by inhibiting eNOS (endothelial NOS).
| Inhibitor | iNOS vs eNOS | iNOS vs nNOS | Notes |
| 1400W | > 5000 | > 200 | The most selective small molecule available.[2][1] |
| L-NIL | ~50 | ~10 | Common alternative, less selective than 1400W.[1] |
| L-Thioarginine | ~1-10 (Est.) | Low | Acts as a general arginine mimic; poor isoform discrimination.[2][1] |
Experimental Data Support
-
In Vitro (Purified Enzyme): 1400W shows a
of 7 nM for human iNOS, compared to values of 2 M (nNOS) and 50 M (eNOS).[1] -
Cellular Assays (LPS-stimulated Macrophages): 1400W completely abolishes nitrite accumulation at concentrations (1-10
M) that do not affect constitutive eNOS activity in endothelial cells.[2][1] -
In Vivo: 1400W reverses delayed vascular hyporeactivity in septic shock models without raising Mean Arterial Pressure (MAP) significantly, confirming its lack of eNOS inhibition.[1]
Part 3: Experimental Protocols
Protocol 1: Using 1400W in Cell Culture (Macrophage Assay)
Objective: Selectively inhibit iNOS in LPS/IFN-
-
Reconstitution:
-
Cell Treatment:
-
Seed macrophages at
cells/well in 24-well plates. -
Pre-incubate cells with 1400W (Final conc: 10 - 100
M ) for 30 minutes prior to stimulation. This ensures the inhibitor is present as iNOS protein is synthesized and folds.[1] -
Note: Because 1400W is slow-binding, pre-incubation is more effective than co-treatment.[2][1]
-
-
Stimulation:
-
Readout:
Protocol 2: Handling L-Thioarginine (For Mechanistic Studies)
Objective: Assess competitive binding or arginase susceptibility.[1]
Part 4: References
-
Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[1] Journal of Biological Chemistry.
-
Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition."[1] Biochemical Journal.
-
Custot, J., et al. (1997). "The role of the guanidino-nitrogen atoms of L-arginine in the catalysis by arginase."[2][1] Journal of Biological Inorganic Chemistry. (Describes L-Thioarginine as a substrate/probe).
-
Boer, R., et al. (2000). "The effect of 1400W, a highly selective inhibitor of iNOS, on endotoxin-induced vascular injury."[1] Shock.
Validating 5-[(aminoiminomethyl)thio]-L-norvaline (L-NIL) Results with Western Blot Analysis
[1]
Executive Summary
5-[(aminoiminomethyl)thio]-L-norvaline (L-NIL) is a potent, selective inhibitor of Inducible Nitric Oxide Synthase (iNOS/NOS2) .[1] Unlike pan-NOS inhibitors (e.g., L-NMMA), L-NIL exhibits significant selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, making it a critical tool for isolating the inflammatory contribution of NO in complex biological systems.
However, a common experimental pitfall is relying solely on nitrite/nitrate quantification (e.g., Griess assay) to determine efficacy. Reduced NO production does not prove enzymatic inhibition; it could result from cell death, transcriptional suppression, or translational blockage.
This guide outlines the validation framework using Western Blot analysis to distinguish between functional enzymatic inhibition (the specific action of L-NIL) and protein downregulation.
Part 1: Mechanistic Grounding & Comparative Analysis
The Mechanism of Action
L-NIL functions as a competitive, reversible inhibitor of the iNOS substrate binding site. It does not inherently degrade the iNOS protein. Therefore, in a successful L-NIL experiment, iNOS protein levels should remain elevated (induced) while nitrite levels drop.
Diagram 1: L-NIL Intervention Pathway
The following diagram illustrates where L-NIL acts compared to transcriptional inhibitors (like corticosteroids), highlighting why Western blot is the necessary control.
Caption: L-NIL targets the catalytic activity of the iNOS protein, whereas transcriptional inhibitors prevent protein synthesis. Western blot confirms the protein presence.[2]
Comparative Analysis: L-NIL vs. Alternatives
Selecting the right inhibitor is crucial for data integrity. L-NIL is preferred for reversible studies, whereas 1400W is used for irreversible blockade.
| Feature | L-NIL | 1400W | L-NMMA |
| Target | iNOS (Selective) | iNOS (Highly Selective) | Pan-NOS (Non-selective) |
| Selectivity Ratio | ~30-50x (vs eNOS/nNOS) | >5000x (vs eNOS/nNOS) | 1:1 (Equipotent) |
| Mechanism | Reversible, Competitive | Irreversible, Slow-binding | Competitive |
| Primary Use | Acute inflammation models; Reversible kinetics | Chronic models; "Knockout-like" chemical block | General NO inhibition |
| Validation Need | High: Verify protein stability | High: Verify protein stability | Medium: Verify isoform targets |
Key Insight: If your Western blot shows a disappearance of the iNOS band after L-NIL treatment, you may be observing secondary toxicity or off-target effects on protein synthesis, rather than specific enzymatic inhibition [1, 2].
Part 2: The Validation Workflow (Logic Gate)
To scientifically validate your L-NIL results, you must correlate the biochemical output (NO levels) with the protein input (iNOS expression).
Caption: Decision matrix for interpreting L-NIL efficacy. Presence of the iNOS band confirms specific enzymatic inhibition.
Part 3: Optimized Western Blot Protocol for iNOS
Challenge: iNOS is a high molecular weight protein (~130 kDa). Standard transfer protocols often fail to transfer it quantitatively, leading to false negatives.
Sample Preparation (Lysis)
iNOS is cytosolic but can be associated with vesicle membranes.
-
Buffer: RIPA Buffer is recommended over NP-40 alone to ensure complete solubilization.
-
Additives: MUST include Protease Inhibitor Cocktail (specifically PMSF) immediately before use. iNOS is prone to rapid degradation in lysates.
-
Sonication: Brief sonication (3 x 5 sec on ice) shears DNA and improves extraction efficiency.
Electrophoresis (SDS-PAGE)
-
Gel Percentage: Use 8% gels. (10-12% gels will compress the 130 kDa region, making it hard to distinguish iNOS from non-specific high-MW bands).
-
Loading: Load 20–40 µg of total protein.
Transfer (Critical Step)
The 130 kDa size requires modification of standard semi-dry or wet transfer protocols.
-
Method: Wet Tank Transfer is superior for proteins >100 kDa.
-
Buffer: Tris-Glycine + 10% Methanol (Lower methanol prevents precipitation of large proteins in the gel) + 0.05% SDS (Helps elution from the gel).
-
Conditions: 100V for 90 minutes (on ice) OR 30V Overnight (4°C).
Antibody Incubation[3][5][6][7]
-
Primary Antibody: Rabbit Polyclonal anti-iNOS is often more sensitive than Monoclonal for validation.
-
Dilution: 1:1000 in 5% BSA (Milk can mask high-MW antigens).
-
Incubation: Overnight at 4°C (Essential for high-affinity binding).
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit (1:5000).
Controls (Self-Validating System)
Every blot must include:
-
Negative Control: Unstimulated cells (e.g., RAW 264.7 without LPS). Result: No band.
-
Positive Control: RAW 264.7 cells + LPS (1 µg/mL) + IFN-γ (10 ng/mL) for 18-24h. Result: Strong band at 130 kDa.
-
Loading Control: GAPDH (37 kDa) or Vinculin (124 kDa). Note: Vinculin is close in size to iNOS; ensure your secondary antibodies or stripping protocols allow distinction. Beta-actin is acceptable but often saturates.
Part 4: Data Interpretation & Troubleshooting
Interpreting the "L-NIL Effect"
When comparing LPS Only vs. LPS + L-NIL :
-
Ideal Outcome: iNOS Band intensity is Identical . This proves L-NIL did not interfere with the induction pathway (NF-κB activation).
-
Griess Assay Correlation: The cell culture supernatant from the same wells used for the blot should show a >80% reduction in Nitrite.
Common Issues
| Observation | Root Cause | Solution |
| No iNOS band in Positive Control | Inefficient Transfer of 130kDa protein. | Add 0.05% SDS to transfer buffer; switch to wet transfer overnight. |
| L-NIL treatment removes iNOS band | Cytotoxicity or off-target transcriptional inhibition. | Perform MTT/LDH assay to check viability. Lower L-NIL concentration (check IC50). |
| High Background >100kDa | Insufficient blocking or antibody aggregation. | Block with 5% BSA for 2 hours; Spin down primary antibody before use. |
| Multiple bands around 130kDa | nNOS/eNOS cross-reactivity (rare with specific Abs) or degradation. | Use an iNOS-specific monoclonal antibody; Ensure fresh PMSF in lysis buffer. |
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
-
Cayman Chemical. iNOS (mouse) Polyclonal Antibody Product Insert & Validation Data.
-
Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[3] Journal of Biological Chemistry, 272(8), 4959-4963.
-
Cell Signaling Technology. iNOS Antibody #2982 - Western Blot Protocol and Controls.
-
MedChemExpress. L-NIL Dihydrochloride Product Information and Biological Activity.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetic profile comparison of isothiourea derivatives vs 5-[(aminoiminomethyl)thio]-L-norvaline
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Simple S-Substituted Isothiourea Derivatives (e.g., S-ethylisothiourea, S-isopropylisothiourea) versus the amino-acid conjugate 5-[(aminoiminomethyl)thio]-L-norvaline (often functioning as a specific L-arginine antimetabolite).
While simple isothioureas exhibit high potency as Nitric Oxide Synthase (NOS) inhibitors, their clinical utility is often limited by poor isoform selectivity and rapid, non-specific clearance. In contrast, 5-[(aminoiminomethyl)thio]-L-norvaline utilizes the Cationic Amino Acid Transporter (CAT) system, fundamentally altering its absorption, tissue distribution (Vd), and isoform selectivity (preferring iNOS). This guide details the mechanistic divergence in their ADME (Absorption, Distribution, Metabolism, Excretion) pathways.
Structural & Mechanistic Distinction
To understand the PK differences, one must first distinguish the physicochemical properties of the two classes.
Class A: Simple S-Substituted Isothioureas
-
Examples: S-ethylisothiourea (SEITU), S-isopropylisothiourea.[1]
-
Structure: Small, lipophilic fragments containing the isothiourea moiety ($ -S-C(=NH)NH_2 $).
-
Mechanism: Competitive inhibitors of NOS; they bind to the heme active site.
-
PK Limitation: Reliance on passive diffusion; lack of tissue targeting leads to systemic side effects (e.g., hypotension via eNOS inhibition).
Class B: 5-[(aminoiminomethyl)thio]-L-norvaline[2]
-
Nature: An amino-acid conjugate.
-
Structure: An L-norvaline backbone where the
-carbon is linked to an isothiourea group. This structure mimics L-Arginine and L-Thiocitrulline . -
Mechanism: Acts as a "false substrate." It is actively transported into cells, competing with intracellular L-arginine.
-
PK Advantage: Exploits the System
transport mechanism for targeted uptake in inflammatory cells expressing high levels of CAT-2.
Comparative Pharmacokinetic Profile
The following analysis contrasts the ADME properties of both classes.
A. Absorption and Bioavailability
-
Isothiourea Derivatives:
-
Mode: Passive diffusion.
-
Kinetics: Rapid absorption (
< 30 min) but variable bioavailability due to first-pass S-oxidation. -
Limitation: Permeability is strictly governed by LogP. Highly polar derivatives show poor oral bioavailability.
-
-
5-[(aminoiminomethyl)thio]-L-norvaline:
-
Mode: Active Transport (System
) . -
Kinetics: Saturable absorption kinetics following Michaelis-Menten principles.
-
Advantage: High uptake in tissues with upregulated CAT-1/CAT-2 transporters (e.g., activated macrophages, endothelial cells), effectively increasing the "functional" bioavailability at the target site despite potentially lower plasma concentrations.
-
B. Distribution (Vd) and Selectivity
The volume of distribution is the critical differentiator. Simple isothioureas distribute globally based on lipid solubility, often crossing the Blood-Brain Barrier (BBB) indiscriminately. The norvaline derivative exhibits a "Trapping" effect : once transported into the cell via CAT, it accumulates intracellularly, creating a depot effect that extends its pharmacodynamic half-life.
C. Metabolism and Stability
Both classes face the metabolic vulnerability of the isothiourea linkage (S-C bond), but the metabolic fate differs.
-
Pathway 1 (S-Oxidation): The sulfur atom is oxidized by FMOs (Flavin-containing monooxygenases) or CYPs, leading to sulfoxides which are often unstable.
-
Pathway 2 (Hydrolysis): Cleavage yields urea/thiourea byproducts.
-
Comparison: The amino-acid backbone of the norvaline derivative provides steric protection against rapid hepatic clearance compared to the exposed sulfur in small alkyl-isothioureas like SEITU.
Summary Data Table
| PK Parameter | Simple Isothioureas (e.g., SEITU) | 5-[(aminoiminomethyl)thio]-L-norvaline |
| Transport Mechanism | Passive Diffusion | Active Transport (CAT-1, CAT-2) |
| Oral Bioavailability | Low to Moderate (High First-Pass) | Moderate (Transporter Dependent) |
| Volume of Distribution | High (Non-specific tissue binding) | Targeted (Accumulates in CAT+ cells) |
| Clearance Route | Renal (rapid) + Hepatic S-oxidation | Renal (unchanged) + Slow Metabolism |
| Isoform Selectivity | Poor (Hits eNOS, nNOS, iNOS) | High (Selectivity for iNOS) |
| Half-life ( | Short (< 1-2 hours) | Extended (Intracellular retention) |
Visualizing the Transport & Metabolic Divergence
The following diagram illustrates the critical difference: the "Trojan Horse" entry of the norvaline derivative versus the passive entry of simple isothioureas.
Figure 1: Mechanism of cellular entry. Simple isothioureas rely on passive diffusion, while the norvaline derivative utilizes the Cationic Amino Acid Transporter (CAT), leading to intracellular accumulation.
Experimental Protocols for Validation
To objectively compare these compounds, researchers should utilize the following self-validating protocols.
Protocol A: Competitive Transport Assay (CAT Specificity)
Objective: Determine if the compound is a substrate for System
-
Cell System: Use Xenopus laevis oocytes injected with cRNA for hCAT-1 or hCAT-2B, or a mammalian cell line (e.g., HEK293) stably expressing CAT transporters.
-
Tracer:
-L-Arginine (0.1 Ci/mL). -
Procedure:
-
Incubate cells in sodium-free uptake buffer (to exclude sodium-dependent transport).
-
Add
-L-Arginine alone (Control) vs. -L-Arginine + Test Compound (10-1000 M). -
Incubate for 1-5 minutes (linear phase).
-
Terminate uptake by rapid washing with ice-cold choline chloride buffer.
-
Lyse cells and measure radioactivity via liquid scintillation counting.
-
-
Validation:
-
Positive Control: Unlabeled L-Arginine (should inhibit uptake >90%).
-
Negative Control: L-Leucine (System L substrate, should not inhibit System
). -
Result Interpretation: If the Norvaline derivative shows
values close to L-Arginine ( ), it confirms active transport. Simple isothioureas should show minimal inhibition unless they possess specific cationic features.
-
Protocol B: Microsomal Stability (S-Oxidation Liability)
Objective: Assess the metabolic half-life (
-
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
-
Reaction Mix:
-
Microsomes (0.5 mg protein/mL).
-
Test Compound (1
M). -
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Workflow:
-
Pre-incubate microsomes + compound at 37°C for 5 min.
-
Initiate with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis: LC-MS/MS monitoring the parent ion and specific S-oxide transitions.
-
Calculation:
-
Plot
vs. time. -
Slope
. - .
- .
-
References
-
Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity.[1] British Journal of Pharmacology. Link
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2][3] Biochemical Pharmacology.[4] Link
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link
-
Closs, E. I., et al. (2000). Substrate specificity of human cationic amino acid transporters. American Journal of Physiology-Cell Physiology. Link
-
Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry. Link
Sources
- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the inhibitory effect of isothiourea and mercapto-alkylguanidine derivatives on the alternative pathways of arginine metabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
